1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLYNRROAQLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377777 | |
| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179557-01-8 | |
| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine (CAS No. 179557-01-8)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, a key intermediate in pharmaceutical synthesis. It covers its chemical properties, a representative synthetic protocol, and its application as a building block in drug discovery workflows.
Chemical Identity and Properties
This compound, also known as tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a versatile synthetic intermediate. The presence of the Boc protecting group on the piperidine nitrogen allows for selective reactions at the secondary amine. The cyclopropylamino moiety is a common feature in bioactive molecules, often contributing to improved metabolic stability and target binding affinity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 179557-01-8 | |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.35 g/mol | |
| Appearance | Clear, colorless oil or white to off-white crystalline solid | |
| Purity | ≥95% (GC) | |
| Storage Conditions | 0-8°C | |
| Solubility | Soluble in organic solvents like ether and dichloromethane; insoluble in water. | |
| Synonyms | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate, 1-Boc-4-(cyclopropylamino)piperidine |
Representative Experimental Protocol: Synthesis via Reductive Amination
While specific experimental protocols from peer-reviewed literature were not retrieved in the search, a standard and widely practiced method for the synthesis of this compound is through the reductive amination of 1-Boc-4-piperidone with cyclopropylamine. This representative protocol is provided for illustrative purposes.
Objective: To synthesize this compound.
Materials:
-
1-Tert-butoxycarbonyl-4-piperidone (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1-Tert-butoxycarbonyl-4-piperidone in dichloromethane, add cyclopropylamine followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Carefully add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Application in Synthetic Workflows
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of complex molecules targeting neurological disorders. The Boc-protected piperidine allows for further functionalization at the secondary amine after deprotection. The following diagram illustrates a hypothetical workflow where this compound is utilized in the synthesis of a drug candidate.
Caption: Synthetic workflow using the title compound.
Safety Information
-
Irritating to eyes, respiratory system, and skin.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Avoid direct contact with skin and eyes.
-
Operations should be carried out in a well-ventilated area to avoid inhalation of dust.
-
Store in a cool, dry place away from fire and oxidizing agents.
Disclaimer: This document is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines.
An In-depth Technical Guide to 1-Boc-4-(cyclopropylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of 1-Boc-4-(cyclopropylamino)piperidine, a key intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in the synthesis of novel therapeutic agents.
Core Chemical Properties
1-Boc-4-(cyclopropylamino)piperidine, also known by its systematic name tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a popular synthetic intermediate due to the presence of the Boc protecting group and the reactive secondary amine.[1] Its chemical structure combines the rigid cyclopropyl moiety with the flexible piperidine ring, offering unique conformational properties that are advantageous in drug design.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-Boc-4-(cyclopropylamino)piperidine.
| Property | Value | Source(s) |
| CAS Number | 179557-01-8 | [2][3] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [2] |
| Molecular Weight | 240.35 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 329.7 ± 35.0 °C (Predicted) | [4] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity | ≥ 95% (GC) | [2] |
| InChI Key | GERLYNRROAQLRS-UHFFFAOYSA-N | [3] |
| Solubility | Soluble in organic solvents such as ether and dichloromethane; insoluble in water. | [4] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 1-Boc-4-(cyclopropylamino)piperidine is the reductive amination of 1-Boc-4-piperidone with cyclopropylamine.[5][6] This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
1-Boc-4-piperidone
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 equivalent) in dichloromethane or 1,2-dichloroethane, add cyclopropylamine (1.1-1.5 equivalents).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-Boc-4-(cyclopropylamino)piperidine as a clear, colorless oil.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 1-Boc-4-(cyclopropylamino)piperidine can be confirmed by ¹H and ¹³C NMR spectroscopy. The following table summarizes the expected chemical shifts.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~3.9 - 4.1 | -CH₂ (axial, piperidine) |
| ~2.7 - 2.9 | -CH₂ (equatorial, piperidine) |
| ~2.5 - 2.7 | -CH (piperidine) |
| ~2.2 - 2.4 | -CH (cyclopropyl) |
| ~1.8 - 2.0 | -CH₂ (axial, piperidine) |
| ~1.45 | -C(CH₃)₃ (Boc) |
| ~1.2 - 1.4 | -CH₂ (equatorial, piperidine) |
| ~0.3 - 0.5 | -CH₂ (cyclopropyl) |
High-Performance Liquid Chromatography (HPLC)
Purity analysis of 1-Boc-4-(cyclopropylamino)piperidine can be performed using reversed-phase HPLC with UV detection. As the compound lacks a strong chromophore, derivatization may be necessary for sensitive detection, or detection at low wavelengths (e.g., 210-220 nm) can be employed. A typical method is outlined below.
HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
Gradient: A suitable gradient, for example, starting with 5-10% B and increasing to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of 1-Boc-4-(cyclopropylamino)piperidine. Using electrospray ionization (ESI) in positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 241.19.
Expected Mass Spectrum Data:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Calculated m/z for [C₁₃H₂₅N₂O₂]⁺: 241.1916
-
Observed m/z: Approximately 241.2
Role in Drug Discovery and Development
1-Boc-4-(cyclopropylamino)piperidine is a valuable building block in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the cyclopropylamine moiety can introduce favorable properties such as increased metabolic stability and improved binding affinity to biological targets.[1][7]
Notably, this compound is a key intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, which are being investigated for the treatment of type 2 diabetes and other metabolic disorders.[7] The synthesis of such agonists often involves the deprotection of the Boc group followed by coupling with a suitable heterocyclic system.
The compound has also been identified as a precursor in the synthesis of fentanyl and its analogs.[8][9]
Workflow and Visualization
The following diagram illustrates a generalized synthetic workflow for the utilization of 1-Boc-4-(cyclopropylamino)piperidine in the synthesis of a GPR119 agonist.
Safety Information
1-Boc-4-(cyclopropylamino)piperidine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant to the eyes, respiratory system, and skin.[4] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | 179557-01-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
- 8. incb.org [incb.org]
- 9. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
Molecular weight of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
An In-depth Technical Guide to 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Abstract
This compound, also known as tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a piperidine core, a protective tert-butoxycarbonyl (Boc) group, and a cyclopropylamine moiety, makes it a valuable intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and its role as a foundational building block for novel therapeutics, particularly those targeting neurological disorders.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Weight | 240.35 g/mol | [1] |
| Molecular Formula | C13H24N2O2 | [1] |
| CAS Number | 179557-01-8 | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Appearance | Clear, colorless oil | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| Synonyms | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through reductive amination. This common and efficient method involves the reaction of a ketone (1-Boc-4-piperidone) with a primary amine (cyclopropylamine) in the presence of a reducing agent.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 1-Boc-4-piperidone and cyclopropylamine.
Materials:
-
1-Boc-4-piperidone
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM).
-
Addition of Amine: Add cyclopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stirring: Allow the mixture to stir at room temperature for approximately 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. Monitor the temperature to prevent an excessive exotherm.
-
Reaction Monitoring: Let the reaction proceed at room temperature for 12-24 hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a clear oil, can be purified further by column chromatography if necessary to achieve high purity (≥95%).
Role in Drug Discovery and Development
Piperidine derivatives are crucial scaffolds in modern drug discovery.[2] this compound serves as a key building block in this field for several reasons:
-
Pharmaceutical Intermediate: It is a vital intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders.[1] The piperidine ring is a common feature in many centrally active drugs.
-
Structural Versatility: The Boc-protecting group provides stability during synthetic steps and can be easily removed under mild acidic conditions to reveal a secondary amine.[3] This allows for further functionalization and incorporation into more complex molecular architectures.[1]
-
Modulation of Biological Pathways: The unique structural characteristics imparted by the cyclopropyl group can enhance biological activity, selectivity, and pharmacological properties, making it an attractive component for novel therapeutics.[1] It allows medicinal chemists to explore structure-activity relationships to optimize drug candidates for improved efficacy and reduced side effects.[1]
Logical Workflow in Pharmaceutical Synthesis
As an intermediate, this compound occupies a central position in the synthetic pathway from basic starting materials to a final Active Pharmaceutical Ingredient (API). The following diagram illustrates this logical workflow.
References
Technical Guide: Physicochemical Properties of 1-Boc-4-(cyclopropylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 1-Boc-4-(cyclopropylamino)piperidine (tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate). This document is intended to be a valuable resource for researchers utilizing this versatile piperidine derivative as a key building block in the development of novel therapeutics, particularly those targeting neurological disorders.
Introduction
1-Boc-4-(cyclopropylamino)piperidine is a synthetic intermediate widely employed in medicinal chemistry. The presence of the Boc protecting group on the piperidine nitrogen allows for controlled derivatization at the 4-position, while the cyclopropylamino moiety can impart unique pharmacological properties to the final active pharmaceutical ingredient (API). Understanding the solubility of this intermediate is critical for its effective use in various synthetic protocols and for the development of robust purification and formulation strategies.
Physicochemical Properties
The available data for 1-Boc-4-(cyclopropylamino)piperidine indicates some variability in its physical state, having been described as both a "clear, colorless oil" and a "white or almost white crystal"[1]. This suggests that its appearance may depend on the specific synthetic batch and purity.
Table 1: Physicochemical Properties of 1-Boc-4-(cyclopropylamino)piperidine
| Property | Value | Source |
| CAS Number | 179557-01-8 | [1][2] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 240.35 g/mol | [1][2] |
| Appearance | Clear, colorless oil or White or almost white crystal | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Solubility Data
Qualitative Solubility
Based on available information, 1-Boc-4-(cyclopropylamino)piperidine exhibits the following general solubility characteristics:
-
Aqueous Solubility: It is reported to be insoluble in water.
-
Organic Solvent Solubility: It is described as being soluble in organic solvents such as ether and dichloromethane.
Estimated Quantitative Solubility Profile
To provide a more practical guide for researchers, the following table presents an estimated quantitative solubility profile. These estimations are based on the qualitative data and the reported solubility of analogous compounds, such as 1-Boc-4-(phenylamino)piperidine and 4-Anilino-1-Boc-piperidine[3][4]. It is crucial to note that these are estimations, and experimental determination is recommended for precise applications.
Table 2: Estimated Quantitative Solubility of 1-Boc-4-(cyclopropylamino)piperidine
| Solvent | Estimated Solubility Range | Rationale/Notes |
| Water (pH 7.4) | < 0.1 mg/mL | Based on reported insolubility and data for 1-Boc-4-(phenylamino)piperidine (35.2 µg/mL at pH 7.4)[3]. |
| Dichloromethane (DCM) | High (> 50 mg/mL) | Reported to be soluble in DCM. |
| Diethyl Ether | High (> 50 mg/mL) | Reported to be soluble in ether. |
| Dimethyl Sulfoxide (DMSO) | High (> 25 mg/mL) | Analogue 4-Anilino-1-Boc-piperidine shows high solubility in DMSO[4]. |
| Ethanol (EtOH) | Moderate to High (10-25 mg/mL) | Analogue 4-Anilino-1-Boc-piperidine is soluble in ethanol[4]. |
| N,N-Dimethylformamide (DMF) | Moderate to High (10-25 mg/mL) | Analogue 4-Anilino-1-Boc-piperidine is soluble in DMF[4]. |
Experimental Protocol for Solubility Determination
For precise quantification of solubility, the following generalized experimental protocol, based on the standard shake-flask method, is recommended.
Materials and Equipment
-
1-Boc-4-(cyclopropylamino)piperidine
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-Boc-4-(cyclopropylamino)piperidine to a vial containing a known volume of the desired solvent.
-
Ensure there is undissolved solid/oil to confirm saturation.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let any undissolved material settle.
-
Carefully withdraw a supernatant aliquot using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturate solution with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the result in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow: Synthetic Application
As 1-Boc-4-(cyclopropylamino)piperidine is primarily used as a synthetic intermediate, the following diagram illustrates a logical workflow for its application in the synthesis of a potential drug candidate.
Caption: Synthetic workflow from starting materials to a potential drug candidate.
Conclusion
1-Boc-4-(cyclopropylamino)piperidine is a valuable synthetic building block with low anticipated aqueous solubility and good solubility in common organic solvents. While precise quantitative solubility data is limited, the information provided in this guide, including estimated values and a detailed experimental protocol, offers a solid foundation for its effective use in research and development. The provided logical workflow illustrates its practical application in the synthesis of more complex molecules, highlighting its importance in the drug discovery pipeline. For critical applications, it is strongly recommended that researchers determine the solubility of 1-Boc-4-(cyclopropylamino)piperidine experimentally under their specific conditions.
References
An In-Depth Technical Guide to the Synthesis of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, a key intermediate in the development of various pharmaceutical agents. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main pathways:
-
Reductive Amination: This approach involves the reaction of a carbonyl compound, specifically 1-Boc-4-piperidone, with cyclopropylamine in the presence of a reducing agent.
-
N-Alkylation: This method consists of the alkylation of a primary amine, 1-Boc-4-aminopiperidine, with a suitable cyclopropylating agent.
This guide will explore both routes, providing detailed methodologies for the synthesis of the target molecule and its immediate precursors.
Synthesis of Precursor: 1-Tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)
A common starting material for the reductive amination pathway is 1-Boc-4-piperidone. Its synthesis can be achieved from 4-piperidone.
Experimental Protocol: Boc Protection of 4-Piperidone
A solution of 4-piperidone monohydrate hydrochloride is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM). This reaction selectively protects the piperidine nitrogen with the tert-butoxycarbonyl (Boc) group.
| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |
| 4-Piperidone Monohydrate HCl | 1.0 | Dichloromethane | 12-24 h | Room Temp. | >90% |
| Di-tert-butyl dicarbonate | 1.1 | ||||
| Triethylamine | 2.2 |
Route 1: Reductive Amination
This is a widely used and efficient method for the formation of carbon-nitrogen bonds. The reaction proceeds via the in-situ formation of an imine or enamine intermediate from 1-Boc-4-piperidone and cyclopropylamine, which is then reduced to the desired secondary amine.
Caption: Reductive Amination Pathway.
Experimental Protocol: Reductive Amination of 1-Boc-4-piperidone
To a solution of 1-Boc-4-piperidone and cyclopropylamine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is typically stirred at room temperature until completion. Acetic acid can be used as a catalyst, particularly for less reactive ketones.
| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |
| 1-Boc-4-piperidone | 1.0 | Dichloromethane | 16-24 h | Room Temp. | 70-85% |
| Cyclopropylamine | 1.1-1.5 | ||||
| Sodium Triacetoxyborohydride | 1.5 | ||||
| Acetic Acid (optional) | 1.0 |
Synthesis of Precursor: 1-Tert-butoxycarbonyl-4-aminopiperidine (1-Boc-4-aminopiperidine)
This precursor is essential for the N-alkylation pathway. Several methods for its synthesis have been reported.
Method A: From 1-Benzyl-4-piperidone
One common route involves the conversion of N-benzyl-4-piperidone to its oxime, followed by reduction of the oxime to the corresponding amine, protection of the piperidine nitrogen with a Boc group, and subsequent debenzylation via catalytic hydrogenation[1].
Method B: From 4-Piperidinecarboxamide
An alternative synthesis starts with 4-piperidinecarboxamide. The piperidine nitrogen is first protected with a Boc group. The resulting 1-Boc-4-piperidinecarboxamide is then subjected to a Hofmann-type rearrangement, typically using bromine and a strong base like sodium hydroxide, to yield 1-Boc-4-aminopiperidine[2].
Step 1: Boc Protection 4-Piperidinecarboxamide is reacted with di-tert-butyl dicarbonate in the presence of triethylamine in an aqueous solvent mixture.
| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |
| 4-Piperidinecarboxamide | 1.0 | Water/DCM | 8-10 h | 20-25 °C | High |
| Di-tert-butyl dicarbonate | 1.5-1.6 | ||||
| Triethylamine | 1.0 |
Step 2: Hofmann Rearrangement The purified 1-Boc-4-piperidinecarboxamide is treated with a solution of bromine in aqueous sodium hydroxide.
| Reactant/Reagent | Molar Ratio (relative to amide) | Solvent | Reaction Time | Temperature | Typical Yield |
| 1-Boc-4-piperidinecarboxamide | 1.0 | Water | 3-5 h | Reflux | >90% |
| Sodium Hydroxide | Excess | ||||
| Bromine | ~1.1 |
Route 2: N-Alkylation
This synthetic route involves the direct formation of the C-N bond between the nitrogen of 1-Boc-4-aminopiperidine and a cyclopropyl group from a suitable electrophile.
Caption: N-Alkylation Pathway.
Experimental Protocol: N-Alkylation of 1-Boc-4-aminopiperidine
A promising method for the cyclopropylation of amines involves the use of (1-ethoxycyclopropoxy)trimethylsilane in the presence of a reducing agent. This method has been successfully applied to the synthesis of N-cyclopropylamines.
To a solution of 1-Boc-4-aminopiperidine and (1-ethoxycyclopropoxy)trimethylsilane in a solvent such as methanol, sodium cyanoborohydride is added. The reaction mixture is stirred, typically at room temperature, to afford the desired N-cyclopropylated product.
| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |
| 1-Boc-4-aminopiperidine | 1.0 | Methanol | 12-24 h | Room Temp. | Moderate to High |
| (1-ethoxycyclopropoxy)trimethylsilane | 1.2 | ||||
| Sodium Cyanoborohydride | 1.5 |
Summary of Synthetic Pathways
The following diagram illustrates the relationship between the starting materials, precursors, and the final product through the two primary synthetic routes.
Caption: Overall Synthetic Workflow.
This guide provides a foundational understanding of the synthetic strategies for producing this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific laboratory settings.
References
In-Depth Technical Guide to the 1H NMR Spectrum of 1-Boc-4-(cyclopropylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H NMR spectrum of 1-Boc-4-(cyclopropylamino)piperidine, a key intermediate in pharmaceutical synthesis.[1] The document outlines predicted chemical shifts, provides a standard experimental protocol for spectral acquisition, and illustrates the molecular structure with proton assignments for clarity.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of 1-Boc-4-(cyclopropylamino)piperidine is predicted based on the analysis of its constituent chemical moieties: the N-Boc protecting group, the piperidine ring, and the cyclopropyl group. The expected chemical shifts (in ppm), multiplicities, and coupling constants are summarized in Table 1. These predictions are derived from established values for similar chemical environments.[2][3][4][5]
Table 1: Predicted 1H NMR Data for 1-Boc-4-(cyclopropylamino)piperidine (CDCl3)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Boc Group | ||||
| -C(CH3)3 | ~ 1.45 | singlet | 9H | - |
| Piperidine Ring | ||||
| H-2ax, H-6ax | ~ 2.70 - 2.90 | multiplet | 2H | |
| H-2eq, H-6eq | ~ 4.00 - 4.20 | multiplet | 2H | |
| H-3ax, H-5ax | ~ 1.20 - 1.40 | multiplet | 2H | |
| H-3eq, H-5eq | ~ 1.80 - 2.00 | multiplet | 2H | |
| H-4 | ~ 2.50 - 2.70 | multiplet | 1H | |
| Cyclopropyl Group | ||||
| H-7 | ~ 2.10 - 2.30 | multiplet | 1H | |
| H-8, H-9 | ~ 0.30 - 0.60 | multiplet | 4H | |
| Amine | ||||
| -NH- | Broad singlet | 1H | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The piperidine ring protons are expected to show complex splitting patterns due to geminal and vicinal coupling.
Standard Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of 1-Boc-4-(cyclopropylamino)piperidine.
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of 1-Boc-4-(cyclopropylamino)piperidine. The compound exists as a clear, colorless oil.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm, centered around 5-6 ppm.
-
Receiver Gain: Optimized to avoid signal clipping.
-
2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or the TMS signal (0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Structural Representation and Proton Assignment
The following diagram illustrates the molecular structure of 1-Boc-4-(cyclopropylamino)piperidine with the protons labeled according to the assignments in Table 1.
Caption: Molecular structure of 1-Boc-4-(cyclopropylamino)piperidine.
References
A Technical Guide to Key Intermediates in the Synthesis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals underscores the critical importance of efficient and versatile synthetic routes to access this privileged scaffold.[1] This technical guide provides an in-depth exploration of the core intermediates that are fundamental to the modern synthesis of functionalized piperidine derivatives, offering detailed reaction pathways, quantitative data, and experimental protocols for key transformations.
Pyridines and Dihydropyridiniums: The Aromatic Precursor Route
The most direct and atom-economical approach to the piperidine core is the reduction of a pre-functionalized pyridine ring.[3] This strategy leverages the vast commercial availability of substituted pyridines. The key intermediates in this process are the pyridine substrate itself and the activated pyridinium salt, which is more susceptible to reduction.
The reduction of the stable aromatic ring requires potent catalytic systems and can proceed through partially hydrogenated intermediates such as dihydropyridines and tetrahydropyridines before yielding the fully saturated piperidine.[5]
Catalytic Systems and Performance
Both heterogeneous and homogeneous catalysts are employed for pyridine reduction. Heterogeneous systems, particularly Platinum Group Metals (PGMs) on a carbon support, are common in industrial applications due to their ease of separation.[3] Acidic conditions are often used to protonate the pyridine nitrogen, facilitating the reduction process.[3]
| Catalyst System | Substrate | Conditions | Pressure | Yield (%) | Reference |
| PtO₂ (Adams' catalyst) | Pyridine | Acetic Acid, 30°C | 1000 psi | High | [6] |
| 10% Rh/C | Pyridine | Water, 80°C | 5 atm H₂ | High | [7] |
| RuCl₃·xH₂O / H₃N-BH₃ | Pyridine | Dioxane, 100°C | N/A (Transfer) | >95% | [7] |
| Rhodium on Carbon (Rh/C) | Pyridine | H₂O, Ambient Temp. | 1 atm H₂ | 98% | [5] |
| Pd/C | Pyridine N-oxide | Ammonium Formate | N/A (Transfer) | High | [7] |
| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium salt | HCOOH/NEt₃, H₂O | N/A (Transfer) | High | [8] |
Table 1. Summary of selected catalytic systems for the hydrogenation of pyridine derivatives.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Pyridine
This protocol is representative of a typical high-pressure hydrogenation using Adams' catalyst (PtO₂).
Materials:
-
Substituted Pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial Acetic Acid (10 mL)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine (1.0 g).[3]
-
Add glacial acetic acid (10 mL) as the solvent.[3]
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.[3]
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove all air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature) until hydrogen uptake ceases.
-
Upon completion, carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[3]
-
Separate the organic layer from the filtrate. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.
-
If necessary, purify the product by distillation or column chromatography.
Acyclic Dicarbonyls: The Reductive Amination Route
A powerful strategy for constructing the piperidine ring is the intramolecular cyclization of a linear precursor. A key method in this class is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine.[9] This "one-pot" process involves the sequential formation of two C-N bonds through imine intermediates, which are reduced in situ to form the heterocyclic ring.[9] Sugar-derived dialdehydes are often used as chiral precursors to access polyhydroxylated piperidines.[9]
Experimental Protocol: Double Reductive Amination of a Diketone
This protocol is adapted from the synthesis of a β-homogalactonojirimycin precursor.[9]
Materials:
-
2,6-heptodiulose precursor (e.g., tetra-O-benzyl-D-galacto-2,6-heptodiulose) (1.0 equiv)
-
Ammonium formate (NH₄HCO₂) (Excess)
-
Sodium cyanoborohydride (NaBH₃CN) (Excess)
-
Methanol (MeOH)
Procedure:
-
Dissolve the 2,6-heptodiulose precursor in methanol.
-
Add ammonium formate as the nitrogen source to the solution.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture as the reducing agent.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding dilute HCl to decompose excess NaBH₃CN (perform in a well-ventilated fume hood).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting piperidine derivative by column chromatography.
Imines and Dienes: The Aza-Diels-Alder Approach
The Aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the C-N-C backbone of the piperidine ring in the form of a tetrahydropyridine intermediate, which can be subsequently reduced.[10] The reaction typically involves an imine (the dienophile) reacting with a conjugated diene. This method allows for excellent control over stereochemistry, especially in the formation of cis-isomers.[10]
Quantitative Data for Aza-Diels-Alder Reactions
The efficiency of the Aza-Diels-Alder reaction often depends on the nature of the imine and the diene used.
| Imine Source | Diene | Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| N-Benzylidene-methylamine | 1,3-Pentadiene | Lewis Acid Catalyst | 2,6-disubstituted piperidine | Good | High (cis) | [10] |
| N-tosyl imines | Danishefsky's diene | Yb(OTf)₃ | 2,3-dihydropyridin-4-one | 80-95% | N/A | General Literature |
Table 2. Representative data for Aza-Diels-Alder reactions in piperidine synthesis.
Experimental Protocol: Aza-Diels-Alder Cycloaddition
This generalized protocol illustrates the key steps in a Lewis acid-catalyzed Aza-Diels-Alder reaction.
Materials:
-
Aldehyde (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
1,3-Diene (1.2 equiv)
-
Lewis Acid Catalyst (e.g., TiCl₄, 10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4Å)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde and primary amine in anhydrous DCM. Add activated molecular sieves to facilitate the in-situ formation of the imine. Stir for 1-2 hours at room temperature.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst dropwise to the solution.
-
Slowly add the 1,3-diene to the reaction mixture.
-
Allow the reaction to stir at low temperature, monitoring for completion by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is the tetrahydropyridine intermediate, which can be purified by column chromatography or carried directly to the next reduction step.
-
To obtain the final piperidine, dissolve the tetrahydropyridine in a suitable solvent (e.g., methanol) and subject it to catalytic hydrogenation (e.g., H₂, 10% Pd/C).
In-Situ Intermediates from Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) provide a highly efficient pathway to complex, highly functionalized piperidines in a single synthetic operation.[11] These reactions proceed through a cascade of intermediates formed in situ. A common example is the synthesis of substituted piperidones from an aldehyde, an amine, and a β-ketoester.[11] The key intermediates, though transient, typically involve enamine and iminium species that ultimately cyclize to form the piperidine core.
Catalysts and Yields for Piperidine MCRs
Various catalysts can be employed to promote these one-pot condensations, often under mild conditions.
| Aldehyde | Amine | β-Dicarbonyl | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Aniline | Ethyl Acetoacetate | Lactic Acid | High | |
| Aromatic Aldehydes | Various Amines | 1,3-Dicarbonyls | Polystyrene Sulfonic Acid | Good | |
| Aromatic Aldehydes | Various Amines | β-Ketoesters | Indium(III) Bromide (10 mol%) | Excellent |
Table 3. Catalysts and yields for the multicomponent synthesis of functionalized piperidines.
Experimental Protocol: Four-Component Synthesis of Piperid-4-ones
This protocol describes a one-pot synthesis of 2,6-disubstituted piperid-4-ones.[11]
Materials:
-
Tosyl imine (1.0 equiv)
-
Diketene (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.[11]
-
Add diketene (1.2 equiv) to the reaction mixture.[11]
-
Monitor the reaction by TLC. Following the consumption of the starting materials, introduce the aldehyde (1.0 equiv) to the flask.[11]
-
Stir the reaction until completion. The reaction will likely produce a mixture of cis/trans-diastereomers.
-
To obtain a single 2,6-cis-diastereomer, treat the mixture with potassium carbonate (K₂CO₃) to induce epimerization.[11]
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.[11]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine Ring: Significance and symbolism [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. soc.chim.it [soc.chim.it]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
The Piperidine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs underscores its significance in the development of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of the multifaceted role of the piperidine moiety in drug design, covering its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic and analytical methodologies employed to harness its full potential.
The Physicochemical Advantage of the Piperidine Scaffold
The enduring success of the piperidine ring in drug discovery can be attributed to its unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.
Basicity and Target Engagement: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This fundamental interaction is crucial for the high binding affinity of many piperidine-containing drugs.
Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility to the piperidine ring, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents, optimizing their interactions with diverse biological targets.
Lipophilicity and Solubility: The piperidine moiety strikes a favorable balance between lipophilicity and hydrophilicity. This characteristic is critical for achieving adequate aqueous solubility for formulation and distribution while maintaining sufficient lipophilicity to cross cellular membranes and the blood-brain barrier.
Quantitative Insights into Piperidine-Containing Drugs
To illustrate the impact of the piperidine scaffold on key pharmacological parameters, the following table summarizes physicochemical and pharmacokinetic data for three prominent piperidine-containing drugs: Risperidone, Methylphenidate, and Fentanyl.
| Property | Risperidone | Methylphenidate | Fentanyl |
| pKa | 8.27 (basic) | 8.8 (basic) | 8.4 (basic) |
| LogP | 3.27 | 2.1 | 4.05 |
| Target(s) | Dopamine D2, Serotonin 5-HT2A receptors | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Mu-opioid receptor (MOR) |
| Binding Affinity (Ki) | D2: 3.2 nM, 5-HT2A: 0.2 nM[1][2] | DAT: 14.1 nM, NET: 39.2 nM | MOR: 1.35 nM[3] |
| IC50 | - | DAT: 33 nM (d-MPH), NET: 244 nM (d-MPH)[4][5] | - |
| Oral Bioavailability | ~70%[6][7] | ~30% (range: 11-52%)[8] | ~33% (oral), 50-90% (transmucosal/intranasal)[9] |
| Protein Binding | ~90%[7] | 10-33% | ~80-85% |
| Half-life | 3-20 hours (active moiety)[7] | 2-3 hours[10] | 3.6-14.2 hours (terminal)[11] |
Signaling Pathways of Piperidine-Containing Drugs
The versatility of the piperidine scaffold allows it to be incorporated into molecules that modulate a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Risperidone, Methylphenidate, and Fentanyl.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film [frontiersin.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Potential for Underestimation of d-Methylphenidate Bioavailability Using Chiral Derivatization/Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uwec.edu [chem.uwec.edu]
The Rising Therapeutic Potential of Cyclopropylamine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropylamine moiety, a unique three-membered ring structure, has emerged as a critical pharmacophore in modern drug discovery. Its inherent ring strain and specific stereoelectronic properties confer potent and often irreversible inhibitory activity against a range of key enzymes implicated in various pathologies. This technical guide delves into the significant biological activities of cyclopropylamine derivatives, with a primary focus on their roles as inhibitors of Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1). We provide a comprehensive overview of their mechanism of action, structure-activity relationships, and therapeutic implications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction: The Unique Chemistry of Cyclopropylamine
The cyclopropyl group, a highly strained carbocycle, imparts unique conformational rigidity and electronic characteristics to molecules. When attached to an amine, this moiety can act as a mechanism-based inactivator for enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor for catalysis. The inherent strain energy of the cyclopropane ring facilitates its opening upon enzymatic oxidation, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, resulting in irreversible inhibition. This mechanism is central to the biological activity of many cyclopropylamine derivatives.
Key Biological Targets and Therapeutic Applications
Cyclopropylamine derivatives have demonstrated significant therapeutic potential across several disease areas, primarily through their potent enzyme inhibition.
Monoamine Oxidase (MAO) Inhibition: A Cornerstone in Neuropsychiatry
Monoamine oxidases are FAD-dependent enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Their inhibition can elevate the levels of these neurotransmitters in the brain, providing therapeutic relief for depressive disorders and neurodegenerative diseases.[1] Cyclopropylamine derivatives, most notably tranylcypromine, are potent irreversible inhibitors of both MAO-A and MAO-B.[2] While effective, the lack of selectivity of older inhibitors can lead to side effects. Current research focuses on developing isoform-selective MAO inhibitors to improve safety and efficacy.[3]
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: A New Frontier in Oncology
Lysine-Specific Demethylase 1 (LSD1), another FAD-dependent enzyme, plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[4] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, by promoting oncogenic pathways and suppressing tumor suppressor genes.[5] Cyclopropylamine-based compounds have been identified as potent irreversible inhibitors of LSD1, representing a promising therapeutic strategy for a range of malignancies.[6]
Quantitative Analysis of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of representative cyclopropylamine derivatives against MAO-A, MAO-B, and LSD1. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50) of Cyclopropylamine Derivatives
| Compound/Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) | Selectivity Notes |
| Tranylcypromine (TCP) | ~1-5 | ~1-5 | ~20-200 | Non-selective |
| Substituted TCP Analogue 1 | >100 | 0.8 | 0.5 | LSD1/MAO-B selective over MAO-A |
| Substituted TCP Analogue 2 | 41 | >100 | >100 | MAO-A selective |
| N-substituted TCP Analogue | >100 | >100 | 0.19 | Highly LSD1 selective |
| Cyanopyrimidine Derivative | Not Reported | Not Reported | 1.80 | LSD1 inhibitor |
| Styrenylcyclopropylamine | No Activity | No Activity | <0.004 | Highly potent and selective for LSD1 |
Data compiled from multiple sources, and direct comparison should be made with caution.[3][6][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of novel compounds.
General Synthesis of Tranylcypromine Analogues
A common synthetic route to tranylcypromine analogues involves the cyclopropanation of a substituted styrene, followed by a Curtius rearrangement to install the amine group.[1][8]
Scheme 1: General Synthesis of Tranylcypromine Analogues
Caption: A generalized synthetic scheme for producing tranylcypromine analogues.
Detailed Protocol: Asymmetric Cyclopropanation and Curtius Rearrangement [1]
-
Asymmetric Cyclopropanation: To a solution of the substituted styrene in a suitable solvent (e.g., dichloromethane), add a chiral catalyst (e.g., a copper-bisoxazoline complex). Add tert-butyl diazoacetate dropwise at a controlled temperature. Monitor the reaction by TLC until completion. Purify the resulting cyclopropyl ester by column chromatography.
-
Ester Hydrolysis: Treat the cyclopropyl ester with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent to yield the corresponding carboxylic acid.
-
Curtius Rearrangement: Activate the carboxylic acid (e.g., with diphenylphosphoryl azide) and heat in the presence of an alcohol (e.g., tert-butanol) to form the Boc-protected amine. Deprotect the amine using acidic conditions to yield the final tranylcypromine analogue.
In Vitro MAO Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H₂O₂) resulting from MAO activity.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for a fluorometric MAO inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions in assay buffer.
-
Assay Procedure:
-
Add test compound dilutions to the wells of a 96-well black plate.
-
Include controls: no-enzyme, no-inhibitor (vehicle), and a known inhibitor (positive control).
-
Add the MAO enzyme to all wells except the no-enzyme control.
-
For irreversible inhibitors, pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate at 37°C, protected from light.
-
-
Data Acquisition: Measure fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.
In Vitro LSD1 Inhibition Assay (Luminescent)
This assay quantifies LSD1 activity by measuring the amount of a demethylated product.
Experimental Workflow: LSD1 Inhibition Assay
Caption: Workflow for an antibody-based luminescent LSD1 inhibition assay.
Detailed Protocol:
-
Plate Preparation: Use a microplate pre-coated with a di-methylated histone H3-K4 (H3K4me2) substrate.
-
Reaction:
-
Add the LSD1 enzyme and various concentrations of the test inhibitor to the wells.
-
Incubate to allow for the demethylation reaction to occur.
-
-
Detection:
-
Wash the wells to remove the enzyme and inhibitor.
-
Add a specific primary antibody that recognizes the demethylated product. Incubate.
-
Wash and add a labeled secondary antibody (e.g., HRP-conjugated). Incubate.
-
Wash and add a chemiluminescent substrate.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The signal is proportional to the LSD1 activity. Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Mechanism of Action
Understanding the downstream effects of enzyme inhibition is critical for drug development.
Mechanism of MAO Inhibition
Cyclopropylamine-based MAO inhibitors act as suicide substrates. The MAO enzyme oxidizes the amine, which facilitates the opening of the cyclopropyl ring. This creates a highly reactive species that forms a covalent bond with the FAD cofactor, leading to irreversible inactivation of the enzyme. This prevents the degradation of monoamine neurotransmitters, increasing their availability in the synaptic cleft.
Signaling Pathway: MAO Inhibition
Caption: Mechanism of therapeutic action of MAO inhibitors.
Downstream Effects of LSD1 Inhibition in Cancer
Inhibition of LSD1 has pleiotropic effects on cancer cells, primarily through the reactivation of silenced tumor suppressor genes and the modulation of oncogenic pathways.
Signaling Pathway: LSD1 Inhibition in Cancer
Caption: Downstream consequences of LSD1 inhibition in cancer cells.
Key downstream effects of LSD1 inhibition include:
-
Reactivation of Tumor Suppressor Genes: LSD1 is often recruited to the promoters of tumor suppressor genes, where it removes activating histone marks (H3K4me2), leading to their silencing. Inhibition of LSD1 restores these marks and reactivates the expression of these critical genes, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Cellular Differentiation: In cancers like AML, LSD1 is a key component of a corepressor complex that blocks the differentiation of leukemic blasts. LSD1 inhibitors can disrupt this complex, leading to the expression of differentiation markers and the maturation of cancer cells.[9]
-
Modulation of Immune Response: Recent studies have shown that LSD1 can regulate the expression of immune checkpoint proteins like PD-L1. Inhibition of LSD1 can downregulate PD-L1 on tumor cells, potentially enhancing anti-tumor immunity.
Conclusion and Future Directions
Cyclopropylamine derivatives represent a versatile and powerful class of enzyme inhibitors with significant therapeutic potential. While tranylcypromine and its early analogues have paved the way, the future lies in the development of highly selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. The potent anti-cancer activity of selective LSD1 inhibitors is particularly promising, with several compounds currently in clinical trials. Future research will likely focus on:
-
Structure-Based Drug Design: Utilizing the crystal structures of MAO and LSD1 in complex with inhibitors to design next-generation compounds with improved potency and selectivity.[10]
-
Combination Therapies: Exploring the synergistic effects of LSD1 inhibitors with other anti-cancer agents, such as chemotherapy and immunotherapy.[9]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to LSD1-targeted therapies.[7]
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the expanding field of cyclopropylamine derivatives. The provided data, protocols, and pathway diagrams offer valuable tools for the continued exploration and development of these promising therapeutic agents.
References
- 1. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Protected Piperidines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence underscores the critical importance of robust synthetic methodologies for its incorporation into complex molecules. In modern organic synthesis, the use of protecting groups is fundamental to achieving high selectivity and yields. The tert-butyloxycarbonyl (Boc) group stands out as one of the most versatile and widely used protecting groups for the nitrogen atom of the piperidine ring. This guide provides a comprehensive overview of the synthesis, manipulation, and application of Boc-protected piperidines, offering detailed experimental protocols, quantitative data, and logical workflows essential for professionals in drug discovery and chemical development.
Introduction: The Significance of the Piperidine Moiety and N-Boc Protection
Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are found in over twenty classes of pharmaceuticals, ranging from anticancer agents and antipsychotics to analgesics and HIV entry inhibitors.[1][2][3] The piperidine ring often serves as a key pharmacophoric element or a versatile linker, influencing the solubility, lipophilicity, and metabolic stability of a drug molecule.
The secondary amine of the piperidine ring is a reactive nucleophile and base. To prevent unwanted side reactions during multi-step syntheses, its temporary masking with a protecting group is essential. The Boc group is an ideal choice for this purpose due to several key advantages:
-
Ease of Introduction: It can be readily installed under mild basic conditions using di-tert-butyl dicarbonate ((Boc)₂O).[4]
-
Stability: The resulting tert-butyl carbamate is stable to a wide range of reaction conditions, including most nucleophiles, bases, and reductive reagents.[4]
-
Orthogonality: Its stability to base allows for the use of base-labile protecting groups, such as Fmoc, elsewhere in the molecule.[4]
-
Facile Cleavage: The Boc group is efficiently removed under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generating the free amine without harsh workups.[4][5]
These features make Boc-protected piperidines invaluable and versatile building blocks in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7]
Synthesis of Boc-Protected Piperidines
The preparation of Boc-protected piperidines can be achieved through several synthetic strategies, either by direct protection of a pre-existing piperidine ring or by constructing the ring with the Boc group already in place.
Direct N-Boc Protection
The most straightforward method is the reaction of a piperidine derivative with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Caption: General workflow for N-Boc protection of piperidines.
Synthesis of Substituted Boc-Piperidines
Functionalized Boc-piperidines are often synthesized from non-piperidine starting materials. These methods allow for precise control over stereochemistry and substitution patterns.
-
From Pyridines: Catalytic hydrogenation of substituted pyridines followed by N-Boc protection is a common and effective route.[1]
-
From L-Glutamic Acid: Chiral 3-amino-piperidine derivatives can be synthesized from L-glutamic acid through a multi-step sequence involving reduction, tosylation, and cyclization.
-
From Isonipecotates: Alkylation of isonipecotate (piperidine-4-carboxylate) followed by a Curtius rearrangement provides a pathway to 4-substituted-4-amino-N-Boc-piperidines, which are key intermediates for CCR5 antagonists.[3]
-
Enzymatic Synthesis: Asymmetric synthesis, for example the synthesis of (S)-1-Boc-3-aminopiperidine, can be achieved with high enantioselectivity using immobilized ω-transaminase in a continuous flow system.[8]
Quantitative Data on Synthesis
The following table summarizes yields for representative syntheses of Boc-protected piperidine derivatives.
| Starting Material | Product | Key Reagents | Yield (%) | Reference |
| Methyl isonipecotate | N-Boc-4-methyl-4-aminopiperidine | LDA, MeI; DPPA, TMSN₃ | Excellent (overall) | [Bioorg. Med. Chem. Lett. 2004, 14, 3103-3106][3] |
| L-Glutamic acid | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | (Boc)₂O, NaBH₄, TsCl, Benzylamine | 68% (final step) | [Indian J. Chem. 2024, 63B, 575-582] |
| 1-Boc-4-piperidone | (S)-1-Boc-3-aminopiperidine | ω-Transaminase | >95% (conversion) | [Org. Process Res. Dev. 2022, 26, 1516–1524][8] |
| Piperidine-4-carboxylic acid | N-Boc-Piperidine-4-carboxylic acid methyl ester | (Boc)₂O, Et₃N; K₂CO₃, MeI | 99% (esterification step) | [ChemicalBook CB7748139][9] |
Key Reactions and Experimental Protocols
The utility of the Boc group lies in its predictable reactivity, particularly its selective removal to unmask the piperidine nitrogen for subsequent functionalization.
N-Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Experimental Protocol 1: N-Boc Deprotection with TFA in DCM
This is a standard, highly effective method for Boc removal.[5][10]
Materials:
-
N-Boc protected piperidine derivative (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (>8).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative as a free base.
Experimental Protocol 2: N-Boc Deprotection with HCl in Dioxane
This method is advantageous when the product is desired as a hydrochloride salt, which often precipitates directly from the reaction mixture.[5][11]
Materials:
-
N-Boc protected piperidine derivative (1.0 equiv)
-
4M HCl in 1,4-Dioxane (3-5 equiv)
-
Methanol or Dioxane (as solvent for substrate)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, dioxane, or DCM) in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate. Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be isolated in two ways: a) Remove the solvent under reduced pressure to obtain the crude hydrochloride salt. b) Add diethyl ether to the reaction mixture to induce or complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Applications in Drug Discovery and Development
Boc-protected piperidines are indispensable building blocks for synthesizing a wide range of drug candidates. Their strategic use allows for the late-stage introduction of the piperidine nitrogen or its functionalization, providing access to diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Logical workflow for the use of Boc-piperidines in drug synthesis.
Notable applications include:
-
CCR5 Antagonists: N-Boc-4-methyl-4-aminopiperidine is a key building block for piperazino-piperidine-based CCR5 antagonists, which act as HIV-1 entry inhibitors.[3]
-
PROTACs: The deprotected piperazine or piperidine moiety, derived from its Boc-protected precursor, is often used as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10]
-
Janus Kinase (JAK) Inhibitors: The piperidine ring is a core component of several JAK inhibitors used in the treatment of autoimmune diseases.
-
Fentanyl Precursors: On a cautionary note, certain Boc-protected piperidines, such as 4-anilino-1-boc-piperidine, have been identified as precursors in the illicit synthesis of fentanyl and its analogues, leading to their regulation as controlled substances.[12]
Conclusion
Boc-protected piperidines are foundational tools in the arsenal of the modern organic and medicinal chemist. Their predictable reactivity, stability, and ease of handling facilitate the efficient and controlled synthesis of complex molecules. A thorough understanding of their preparation, deprotection protocols, and strategic application is crucial for professionals engaged in the design and development of novel therapeutics. This guide has provided the core technical knowledge, quantitative data, and practical methodologies required to effectively leverage these vital synthetic intermediates in research and development settings.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. New and emerging drug threats in Canada: Fentanyl precursors - Canada.ca [canada.ca]
Methodological & Application
Synthesis Protocol for 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Application Note
Introduction
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, also known as tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a valuable substituted piperidine derivative. Piperidine moieties are core structural components in a vast array of pharmaceuticals and biologically active compounds. The presence of the cyclopropylamino group can significantly influence the pharmacological profile of a molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability. This document outlines a detailed protocol for the synthesis of this compound via reductive amination, a widely used and efficient method for the formation of carbon-nitrogen bonds.[1] This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Principle of the Method
The synthesis of this compound is achieved through a one-pot reductive amination reaction. The key transformation involves the reaction of 1-Tert-butoxycarbonyl-4-oxopiperidine (1-Boc-4-piperidone) with cyclopropylamine. In the initial step, the amine attacks the carbonyl group of the ketone to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the iminium ion to the desired secondary amine product. This method is favored for its operational simplicity and high selectivity.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Tert-butoxycarbonyl-4-oxopiperidine | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 |
| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Acetic Acid (glacial) | 64-19-7 | C₂H₄O₂ | 60.05 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Experimental Protocol
1. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Tert-butoxycarbonyl-4-oxopiperidine (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM) (approximately 5-10 mL per gram of starting material).
-
To this solution, add cyclopropylamine (1.1 eq) followed by glacial acetic acid (1.0 eq).
-
Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
2. Reduction:
-
After the initial stirring period, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Safety Precautions
-
Cyclopropylamine: is a flammable liquid and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM): is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Sodium triacetoxyborohydride: is a moisture-sensitive and flammable solid. It can react with water to release flammable hydrogen gas. Handle in a dry environment and avoid contact with water.
-
Acetic Acid: is corrosive and can cause severe skin and eye burns. Handle with care and appropriate PPE.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Tert-butoxycarbonyl-4-oxopiperidine | C₁₀H₁₇NO₃ | 199.25 | White to off-white solid |
| Cyclopropylamine | C₃H₇N | 57.09 | Colorless liquid |
| This compound | C₁₃H₂₄N₂O₂ | 240.35 | Clear, colorless oil[1] |
Table 2: Expected Yield and Purity
| Parameter | Value |
| Yield | 75-90% (estimated based on similar reductive amination reactions) |
| Purity | >95% (after column chromatography)[1] |
Visualizations
Caption: Reductive amination synthesis pathway.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Synthesis of 4-Aminopiperidines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Reductive amination is a robust and versatile method for the synthesis of these valuable building blocks. This one-pot reaction involves the condensation of a 4-piperidone with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired 4-aminopiperidine. This application note provides detailed protocols and quantitative data for the synthesis of 4-aminopiperidines, focusing on the use of common N-protected 4-piperidone starting materials.
Reductive amination is a cornerstone of modern synthetic chemistry due to its operational simplicity and the wide availability of starting materials.[1] The reaction is highly efficient for the formation of carbon-nitrogen bonds and is widely employed in the pharmaceutical industry.[1] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄), each with its own advantages in terms of reactivity, selectivity, and safety profile.[2][3]
Reaction Mechanism and Workflow
The reductive amination of a 4-piperidone with a primary amine proceeds through two main stages within a single reaction vessel. Initially, the amine performs a nucleophilic attack on the carbonyl carbon of the piperidone. This step is often facilitated by a weak acid catalyst, which protonates the carbonyl oxygen and enhances its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a crucial iminium ion. In the second stage, a selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the iminium ion, yielding the final 4-aminopiperidine product.[2]
A typical experimental workflow for the synthesis of 4-aminopiperidines via reductive amination is a straightforward one-pot procedure. The process begins with the dissolution of the N-protected 4-piperidone and the amine in a suitable aprotic solvent. The reducing agent is then added, and the reaction is stirred at room temperature until completion. A standard aqueous workup followed by purification, typically column chromatography, affords the desired 4-aminopiperidine product.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the reductive amination of N-Boc-4-piperidone and N-benzyl-4-piperidone with a variety of amines.
Table 1: Reductive Amination of N-Boc-4-piperidone
| Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |
| 3,4-Dichloroaniline | NaBH(OAc)₃ | Dichloromethane | Acetic Acid | 16 | 85 | [4] |
| Aniline | NaBH(OAc)₃ | Dichloromethane | Acetic Acid | 16 | 75-85 | [5][6] |
| 4-Fluoroaniline | NaBH(OAc)₃ | 1,2-Dichloroethane | - | 18 | 92 | [3] |
| 4-Chloroaniline | NaBH(OAc)₃ | 1,2-Dichloroethane | - | 18 | 94 | [3] |
| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | - | 4 | 88 | [3] |
| Cyclohexylamine | NaBH₃CN | Methanol | - | - | 85 | [3] |
Table 2: Reductive Amination of N-Benzyl-4-piperidone
| Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | Dichloromethane | - | 12 | - | [7] |
| 4-tert-Butylaniline | NaBH(OAc)₃ | 1,2-Dichloroethane | - | 18 | 85 | [3] |
| 4-Methoxyaniline | NaBH(OAc)₃ | 1,2-Dichloroethane | - | 18 | 89 | [3] |
| Piperidine | NaBH(OAc)₃ | 1,2-Dichloroethane | - | 18 | 82 | [3] |
| Ammonia | H₂/Pd-C | Methanol | - | - | - | [2] |
| Primary Amines (general) | NaBH(OAc)₃ | Dichloromethane | Acetic Acid (cat.) | 1-24 | - | [2] |
Experimental Protocols
The following are generalized protocols for the reductive amination of N-protected 4-piperidones.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a widely used and reliable method for a broad range of amines.[2][3]
Materials:
-
N-Protected-4-piperidone (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone)
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (1.2-1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount for less reactive substrates)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask, add the N-protected-4-piperidone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents).
-
Dissolve the starting materials in anhydrous DCM or DCE.
-
For less reactive amines or ketones, a catalytic amount of acetic acid can be added to the mixture.
-
With vigorous stirring, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the solution in one portion at room temperature. For large-scale reactions, portion-wise addition may be necessary to control any initial exotherm.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or the organic solvent used in the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-aminopiperidine derivative.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is particularly useful when a milder reducing agent is required, and the reaction is often performed in a protic solvent like methanol.[3]
Materials:
-
N-Protected-4-piperidone
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Sodium cyanoborohydride (1.1-1.5 equivalents)
-
Anhydrous methanol
-
Acetic acid (to maintain pH ~6-7)
-
Water
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the N-protected-4-piperidone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous methanol.
-
Add a sufficient amount of acetic acid to adjust the pH of the solution to approximately 6-7.
-
Add sodium cyanoborohydride (1.1-1.5 equivalents) to the stirred solution.
-
Stir the reaction at room temperature for 12 to 48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Catalytic Hydrogenation
This method is a greener alternative that avoids the use of hydride reducing agents and produces water as the only byproduct.[2]
Materials:
-
N-Protected-4-piperidone
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Standard workup and purification equipment
Procedure:
-
Combine the N-protected-4-piperidone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable reaction vessel.
-
Add methanol or ethanol as the solvent.
-
Carefully add the Pd/C catalyst to the mixture.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically a balloon) at room temperature for 12 to 72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography if necessary.
Conclusion
Reductive amination is a highly effective and versatile method for the synthesis of 4-aminopiperidines. The choice of N-protecting group on the piperidone, the nature of the amine, and the selection of the reducing agent and reaction conditions can be tailored to achieve the desired product in good to excellent yields. The protocols provided in this application note offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access a wide range of 4-aminopiperidine derivatives.
References
Application Notes and Protocols for Copper-Catalyzed N-Cyclopropylation of Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropyl group to a nitrogen atom is a crucial transformation in medicinal chemistry, as this moiety is a well-recognized bioisostere for various functional groups and can significantly enhance the metabolic stability, potency, and pharmacokinetic properties of drug candidates. Copper-catalyzed N-cyclopropylation has emerged as a powerful and versatile tool for the synthesis of N-cyclopropylamines, offering significant advantages over traditional methods. This document provides detailed application notes and experimental protocols for two prominent copper-catalyzed N-cyclopropylation methods: the use of cyclopropylboronic acid and potassium cyclopropyltrifluoroborate as cyclopropylating agents.
Method 1: N-Cyclopropylation using Cyclopropylboronic Acid
This method, developed by Zhu and co-workers, allows for the efficient N-cyclopropylation of a wide range of anilines, primary and secondary aliphatic amines. The reaction proceeds under relatively mild conditions using copper(II) acetate as the catalyst in the presence of a bipyridine ligand.[1][2][3]
Data Presentation
Table 1: Copper-Promoted N-Cyclopropylation of Various Amines with Cyclopropylboronic Acid. [3]
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-Cyclopropylaniline | 85 |
| 2 | 4-Methoxyaniline | N-Cyclopropyl-4-methoxyaniline | 92 |
| 3 | 4-Chloroaniline | 4-Chloro-N-cyclopropylaniline | 81 |
| 4 | 2-Methylaniline | N-Cyclopropyl-2-methylaniline | 78 |
| 5 | Benzylamine | N-Benzyl-N-cyclopropylamine | 88 |
| 6 | Dibenzylamine | N,N-Dibenzylcyclopropylamine | 75 |
| 7 | Morpholine | 4-Cyclopropylmorpholine | 95 |
| 8 | Piperidine | 1-Cyclopropylpiperidine | 90 |
| 9 | Indole | 1-Cyclopropyl-1H-indole | 65 |
Reaction conditions: Amine (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), Na₂CO₃ (2.0 equiv), DCE (5 mL), air, 80 °C, 12 h.
Experimental Protocol
General Procedure for the N-Cyclopropylation of Amines with Cyclopropylboronic Acid: [3]
-
To a screw-capped vial, add the amine (1.0 mmol), cyclopropylboronic acid (128 mg, 1.5 mmol), copper(II) acetate (182 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add 1,2-dichloroethane (DCE, 5 mL).
-
Seal the vial and stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-cyclopropylamine.
Method 2: Chan-Lam N-Cyclopropylation using Potassium Cyclopropyltrifluoroborate
A scalable and operationally simple Chan-Lam cyclopropylation reaction using potassium cyclopropyltrifluoroborate has been reported by Engle and co-workers.[4][5] This method is particularly effective for the N-cyclopropylation of azaheterocycles and can be performed under an atmosphere of oxygen.[4][5]
Data Presentation
Table 2: Copper-Catalyzed N-Cyclopropylation of Azaheterocycles with Potassium Cyclopropyltrifluoroborate. [5]
| Entry | Azaheterocycle Substrate | Product | Yield (%) |
| 1 | 2-Pyridone | 1-Cyclopropylpyridin-2(1H)-one | 78 |
| 2 | 2-Hydroxybenzimidazole | 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one | 85 |
| 3 | 2-Aminopyridine | N-Cyclopropylpyridin-2-amine | 65 |
| 4 | Indazole | 1-Cyclopropyl-1H-indazole | 72 |
| 5 | Phthalimide | 2-Cyclopropylisoindoline-1,3-dione | 91 |
| 6 | Saccharin | 2-Cyclopropylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide | 88 |
Reaction conditions: Azaheterocycle (0.3 mmol), potassium cyclopropyltrifluoroborate (0.9 mmol), Cu(OAc)₂ (25 mol %), 1,10-phenanthroline (12.5 mol %), K₂CO₃ (0.6 mmol), toluene/H₂O (3:1, 0.65 mL), O₂ (1 atm), 70 °C, 12 h.
Experimental Protocol
General Procedure for the N-Cyclopropylation of Azaheterocycles with Potassium Cyclopropyltrifluoroborate: [5]
-
To a 5-mL scintillation vial equipped with a Teflon-coated magnetic stir bar, add the azaheterocycle (0.3 mmol), potassium cyclopropyltrifluoroborate (133 mg, 0.9 mmol), copper(II) acetate (13.6 mg, 25 mol %), 1,10-phenanthroline (6.8 mg, 12.5 mol %), and potassium carbonate (83 mg, 0.6 mmol).
-
Add toluene (0.5 mL) and water (0.15 mL).
-
Seal the vial with a septum cap.
-
Pierce the septum with a needle connected to a balloon filled with oxygen.
-
Briefly unscrew the cap to purge the vial with oxygen for approximately 5 seconds, then reseal the cap.
-
Stir the reaction mixture vigorously under the oxygen balloon at 70 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-cyclopropylated azaheterocycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for copper-catalyzed N-cyclopropylation of amines.
Caption: Proposed catalytic cycle for the Ullmann-type N-cyclopropylation reaction.
References
- 1. Direct N-cyclopropylation of secondary acyclic amides promoted by copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Boc-4-(cyclopropylamino)piperidine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(cyclopropylamino)piperidine is a valuable and versatile building block in medicinal chemistry and pharmaceutical research. Its unique structural features, combining a conformationally restricted piperidine scaffold with a cyclopropylamino moiety, make it an attractive component for the synthesis of novel therapeutics. The Boc (tert-butyloxycarbonyl) protecting group ensures stability and allows for selective deprotection and further functionalization, making it a key intermediate in the construction of complex molecules. This building block is particularly useful in the development of kinase inhibitors and modulators of G protein-coupled receptors (GPCRs), where the piperidine core can serve as a scaffold to orient functional groups for optimal target engagement. The cyclopropyl group often enhances metabolic stability and can contribute to improved potency and selectivity of the final compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-4-(cyclopropylamino)piperidine is provided in the table below.
| Property | Value |
| CAS Number | 179557-01-8 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.35 g/mol |
| Appearance | Clear, colorless oil |
| Purity | ≥ 95% (GC) |
| Storage Conditions | 0-8°C |
Applications in Drug Discovery
The 1-Boc-4-(cyclopropylamino)piperidine scaffold is a key component in the development of a variety of therapeutic agents. Its incorporation into drug candidates can significantly influence their pharmacological properties.
Kinase Inhibitors
The piperidine ring is a common feature in many kinase inhibitors, often serving as a central scaffold. The 4-amino substituent provides a crucial vector for introducing pharmacophoric elements that interact with the kinase active site. The cyclopropyl group can enhance binding affinity and selectivity. A notable application is in the synthesis of analogs of Akt inhibitors, such as AZD5363, where the 4-aminopiperidine moiety is critical for activity.[1]
GPCR Modulators
The structural rigidity and basic nitrogen of the piperidine ring make it an ideal scaffold for the synthesis of ligands targeting GPCRs. The cyclopropylamino group can be further functionalized to explore structure-activity relationships (SAR) and optimize ligand binding and functional activity.
Experimental Protocols
Detailed methodologies for the synthesis of the building block and a representative application are provided below.
Protocol 1: Synthesis of 1-Boc-4-(cyclopropylamino)piperidine via Reductive Amination
This protocol describes the synthesis of the title compound from 1-Boc-4-piperidone and cyclopropylamine.
Materials:
-
1-Boc-4-piperidone
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add cyclopropylamine (1.2 eq) and acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford 1-Boc-4-(cyclopropylamino)piperidine as a clear, colorless oil.
Expected Yield: 75-85%
Protocol 2: N-Arylation of 1-Boc-4-(cyclopropylamino)piperidine
This protocol provides a general method for the palladium-catalyzed N-arylation of the title compound with an aryl halide, a common step in the synthesis of kinase inhibitors.
Materials:
-
1-Boc-4-(cyclopropylamino)piperidine
-
Aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating capabilities
Procedure:
-
To a Schlenk flask or sealed tube, add 1-Boc-4-(cyclopropylamino)piperidine (1.2 eq), the aryl halide (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the N-arylated product.
Expected Yield: 60-80%
Quantitative Data: Biological Activity of Piperidine-Containing Kinase Inhibitors
The 4-aminopiperidine scaffold is a key structural motif in a number of potent kinase inhibitors. The following table presents representative data for analogs of the Akt inhibitor AZD5363, highlighting the importance of the substituted piperidine moiety for biological activity.
| Compound | Structure of Piperidine Moiety | Akt1 IC₅₀ (nM) |
| Analog 1 | 4-amino-4-carboxamidopiperidine | 8 |
| Analog 2 | 4-(methylamino)piperidine | 25 |
| Analog 3 | 4-hydroxypiperidine | >1000 |
| Analog 4 | Piperidine | >10000 |
Data is representative and compiled from medicinal chemistry literature to illustrate structure-activity relationships.
The data clearly demonstrates that the 4-amino-4-carboxamidopiperidine core in Analog 1 is crucial for potent Akt1 inhibition. Modification or removal of the 4-substituent leads to a significant loss of activity, underscoring the importance of this building block in achieving high-affinity binding.
Conclusion
1-Boc-4-(cyclopropylamino)piperidine is a highly valuable building block for the synthesis of complex, biologically active molecules. Its utility in constructing kinase inhibitors and other potential therapeutics is well-documented. The provided protocols offer a starting point for the synthesis and application of this versatile intermediate. The unique combination of a constrained piperidine ring and a cyclopropylamino group provides a rich platform for further chemical exploration and the development of next-generation pharmaceuticals.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and evaluation of three prominent kinase inhibitors: Sunitinib, Afatinib, and Ibrutinib. The information is intended to guide researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases.[1] Its primary application is in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).
Signaling Pathway Inhibition
Sunitinib exerts its anti-cancer effects by blocking key signaling pathways involved in tumor growth and angiogenesis. The primary target is the VEGFR2 signaling cascade.
Synthesis of Sunitinib
The synthesis of Sunitinib can be achieved through a multi-step process starting from commercially available materials. An improved process involves a solvent-free decarboxylation step.[2]
Experimental Protocol:
Step 1: Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester
-
To a solution of ethyl acetoacetate in glacial acetic acid, add a solution of sodium nitrite in water dropwise at 0-5°C.
-
After the addition is complete, add zinc dust portion-wise while maintaining the temperature below 40°C.
-
Heat the reaction mixture to 80-90°C for 1-2 hours.
-
Cool the mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and dry to obtain the product.
Step 2: Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
-
Heat 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester under vacuum at 160-170°C for 2-3 hours for solvent-free decarboxylation.[2]
-
The crude product is used directly in the next step.
Step 3: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
-
To a solution of the crude product from Step 2 in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution.
-
Filter the precipitate, wash with water, and dry.
Step 4: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
Hydrolyze the ester from Step 3 using an aqueous solution of sodium hydroxide at reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry.
Step 5: Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
To a suspension of the carboxylic acid from Step 4 in dichloromethane (DCM), add oxalyl chloride followed by a catalytic amount of DMF at 0°C.
-
Stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve N,N-diethylethylenediamine in DCM and cool to 0°C.
-
Add the acid chloride solution dropwise to the diamine solution.
-
Stir at room temperature for 2-3 hours.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the product.
Step 6: Synthesis of Sunitinib
-
To a solution of 5-fluoro-1,3-dihydroindol-2-one and the amide from Step 5 in ethanol, add a catalytic amount of pyrrolidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature, and filter the precipitated solid.
-
Wash the solid with cold ethanol and dry under vacuum to yield Sunitinib.[3]
In Vitro Evaluation of Sunitinib
Table 1: In Vitro Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC₅₀ (nM) |
| VEGFR-1 | 2[1] |
| VEGFR-2 | 2[4] |
| PDGFRβ | 2[4] |
| c-Kit | <10,000[4] |
| FLT3 | 30-50[1] |
Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced.
-
Reagents and Materials: Recombinant human VEGFR2, Poly(Glu,Tyr) 4:1 substrate, ATP, Sunitinib, ADP-Glo™ Kinase Assay Kit.
-
Procedure:
-
Prepare serial dilutions of Sunitinib in the appropriate assay buffer.
-
In a 96-well plate, add the VEGFR2 enzyme, substrate, and Sunitinib dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each Sunitinib concentration and determine the IC₅₀ value using a dose-response curve.
Afatinib: An Irreversible ErbB Family Blocker
Afatinib is a potent and irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and ErbB4.[5] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
Signaling Pathway Inhibition
Afatinib covalently binds to the kinase domain of EGFR, leading to irreversible inhibition of its signaling pathway, which is crucial for tumor cell proliferation and survival.
Synthesis of Afatinib
A robust and scalable synthesis for Afatinib Dimaleate has been developed.[6]
Experimental Protocol:
Step 1: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline
-
React 4,7-dichloro-6-nitroquinazoline with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol at reflux for 4-6 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with isopropanol and dry to obtain the product.
Step 2: Synthesis of (S)-4-((3-chloro-4-fluorophenyl)amino)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazoline
-
To a solution of (S)-3-hydroxytetrahydrofuran in a polar aprotic solvent like DMF, add a strong base such as sodium hydride at 0°C.
-
Add the product from Step 1 to the reaction mixture and stir at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate to get the product.
Step 3: Synthesis of (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
-
Reduce the nitro group of the compound from Step 2 using a reducing agent like iron powder in the presence of ammonium chloride in an ethanol/water mixture at reflux for 2-4 hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
Step 4: Synthesis of Afatinib
-
To a solution of the diamine from Step 3 in a solvent like tetrahydrofuran (THF), add a base such as diisopropylethylamine (DIPEA).
-
Cool the mixture to 0°C and add a solution of 4-(dimethylamino)crotonoyl chloride in THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench with water, extract the product, wash, dry, and purify by column chromatography to yield Afatinib.
Cellular Evaluation of Afatinib
Table 2: Cellular Proliferation Inhibition by Afatinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation | IC₅₀ (nM) |
| PC-9 | Exon 19 deletion | 0.8[7] |
| H3255 | L858R | 0.3[7] |
| H1975 | L858R, T790M | 57[7] |
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Reagents and Materials: EGFR-mutant NSCLC cell lines (e.g., PC-9), complete cell culture medium, Afatinib, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Afatinib for 72 hours.
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of viability relative to untreated controls and determine the IC₅₀ value.
Ibrutinib: A Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor
Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[8] It is used to treat B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Signaling Pathway Inhibition
Ibrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition and the disruption of the B-cell receptor (BCR) signaling pathway.[9]
Synthesis of Ibrutinib
The synthesis of Ibrutinib involves the preparation of a key pyrazolopyrimidine intermediate followed by coupling and acylation.[10]
Experimental Protocol:
Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
React 4-phenoxybenzoic acid with thionyl chloride to form the acid chloride.
-
React the acid chloride with malononitrile in the presence of a base to form an intermediate.
-
Cyclize the intermediate with hydrazine hydrate to form a pyrazole derivative.
-
React the pyrazole with formamide at high temperature to construct the pyrimidine ring, yielding the desired product.
Step 2: Synthesis of (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine
-
Perform a Mitsunobu reaction between the product from Step 1 and (S)-N-Boc-3-hydroxypiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in DCM to give the piperidine intermediate.
Step 3: Synthesis of Ibrutinib
-
Dissolve the piperidine intermediate from Step 2 in DCM and add a base like triethylamine (TEA).
-
Cool the solution to 0°C and add acryloyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain Ibrutinib.
Cellular Evaluation of Ibrutinib
Protocol 3: Western Blot Analysis of BTK Phosphorylation
This method assesses the inhibitory effect of Ibrutinib on BTK activity within cells by measuring its autophosphorylation.
-
Reagents and Materials: B-cell lymphoma cell line (e.g., TMD8), RPMI-1640 medium, Ibrutinib, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-BTK (Tyr223), anti-total-BTK), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Culture cells and treat with varying concentrations of Ibrutinib for 1-2 hours.
-
Lyse the cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody (anti-pBTK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK as a loading control.
-
-
Data Analysis: Quantify band intensities to determine the reduction in BTK phosphorylation at different Ibrutinib concentrations.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
Protocol for Boc Deprotection of Piperidines Under Acidic Conditions: Application Notes and Comparative Data
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acidic deprotection of tert-butoxycarbonyl (Boc)-protected piperidines, a critical transformation in the synthesis of numerous pharmaceutical agents and complex organic molecules. This guide includes a comparative analysis of common acidic reagents, detailed experimental procedures, and visual aids to illustrate the reaction mechanism and workflow.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of piperidines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions. The selection of the appropriate acidic reagent and reaction conditions is crucial to ensure efficient deprotection while minimizing side reactions and preserving the integrity of other functional groups within the molecule. This document outlines the most common acidic protocols, providing quantitative data to aid in the selection of the optimal method for a specific substrate.
Mechanism of Acidic Boc Deprotection
The deprotection of a Boc-protected piperidine under acidic conditions proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free piperidine amine. The liberated amine is then protonated by the acid in the reaction mixture to form the corresponding ammonium salt.[1]
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust and scalable reductive amination procedure starting from 1-Tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) and cyclopropylamine. This document includes detailed experimental procedures, data tables for easy reference, and a visual representation of the synthetic workflow to facilitate efficient technology transfer and scale-up in a drug development setting.
Introduction
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The presented protocol is based on the well-established reductive amination reaction, a reliable and widely used method for the formation of carbon-nitrogen bonds.
Chemical Properties and Reagents
A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Tert-butoxycarbonyl-4-piperidone | 79099-07-3 | C10H17NO3 | 199.25 | White to off-white solid |
| Cyclopropylamine | 765-30-0 | C3H7N | 57.09 | Colorless liquid |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C6H10BNaO6 | 211.94 | White crystalline powder |
| This compound | 179557-01-8 | C13H24N2O2 | 240.35 | Colorless to pale yellow oil |
Synthetic Workflow
The synthesis proceeds via a one-pot reductive amination of N-Boc-4-piperidone with cyclopropylamine, using sodium triacetoxyborohydride as the reducing agent.
Caption: Synthetic workflow for the large-scale synthesis of the target compound.
Large-Scale Experimental Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility with trained personnel.
4.1. Materials and Equipment
-
10 L glass reactor with overhead stirring, temperature control, and inert gas inlet
-
Addition funnel
-
Condenser
-
Separatory funnel (or equivalent extraction setup for large volumes)
-
Rotary evaporator (industrial scale)
-
Vacuum distillation apparatus or column chromatography system
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
4.2. Reagent Quantities
| Reagent | Moles | Molar Equiv. | Quantity |
| 1-Tert-butoxycarbonyl-4-piperidone | 5.02 | 1.0 | 1.00 kg |
| Cyclopropylamine | 6.02 | 1.2 | 344 g (409 mL) |
| Sodium Triacetoxyborohydride (STAB) | 7.53 | 1.5 | 1.59 kg |
| Dichloromethane (DCM) | - | - | 10 L |
| 2 M Sodium Hydroxide (NaOH) Solution | - | - | 5 L |
| Saturated Sodium Chloride (Brine) Solution | - | - | 2 L |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | 500 g |
4.3. Reaction Procedure
-
Reactor Setup: Set up the 10 L reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charge Reactants: Charge the reactor with 1-Tert-butoxycarbonyl-4-piperidone (1.00 kg, 5.02 mol) and dichloromethane (10 L). Stir the mixture until all the solid has dissolved.
-
Amine Addition: Add cyclopropylamine (344 g, 6.02 mol) to the reactor.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (1.59 kg, 7.53 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
4.4. Workup and Purification
-
Quenching: Carefully and slowly quench the reaction by adding 2 M sodium hydroxide solution (5 L) while maintaining stirring. Ensure the temperature is controlled during the addition.
-
Phase Separation: Stop stirring and allow the layers to separate. Transfer the organic (lower) layer to a separate vessel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine and Wash: Combine all organic layers and wash with saturated sodium chloride solution (2 L).
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate (500 g), stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield the final product.
Expected Results and Data Summary
The following table summarizes the expected outcomes for the large-scale synthesis.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
| NMR | Conforms to structure |
| Mass Spec (ESI) | m/z 241.19 [M+H]+ |
Safety Precautions
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated area and wear appropriate respiratory protection.
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle under an inert atmosphere and avoid contact with water.
-
Cyclopropylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.
-
The quenching process with sodium hydroxide is exothermic and may release hydrogen gas. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The use of reductive amination offers a reliable and high-yielding route to this important pharmaceutical intermediate. The provided data and workflow are intended to support researchers and drug development professionals in the efficient production of this key building block.
Application Notes and Protocols: Acylation of 1-Boc-4-(cyclopropylamino)piperidine
Introduction
1-Boc-4-(cyclopropylamino)piperidine is a valuable secondary amine building block frequently utilized in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and substituted with a cyclopropylamino moiety, makes it a key intermediate in the synthesis of complex molecules, including those targeting neurological disorders.[1] Acylation of the secondary amine is a fundamental transformation that allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed protocols for the acylation of 1-Boc-4-(cyclopropylamino)piperidine using common acylating agents.
Reaction Fundamentals
The acylation of the secondary amine in 1-Boc-4-(cyclopropylamino)piperidine proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (such as an acyl chloride or acid anhydride). This is followed by the elimination of a leaving group (e.g., a chloride ion or a carboxylate) to form a stable tertiary amide.[3][4] Due to the formation of an acidic byproduct (e.g., HCl), a non-nucleophilic base is typically required to neutralize the acid and drive the reaction to completion.[4]
Caption: General reaction scheme for the acylation of 1-Boc-4-(cyclopropylamino)piperidine.
Experimental Protocols
Two common methods for the acylation of secondary amines are presented below: using an acyl chloride and using an acid anhydride.
Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes the reaction with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.[4]
Materials and Reagents
| Reagent/Material | Purpose |
| 1-Boc-4-(cyclopropylamino)piperidine | Starting Material |
| Acetyl Chloride (or other acyl chloride) | Acylating Agent |
| Triethylamine (Et₃N) or DIPEA | Non-nucleophilic base |
| Anhydrous Dichloromethane (DCM) | Reaction Solvent |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Aqueous wash for neutralization |
| Brine (Saturated aqueous NaCl) | Aqueous wash to remove water |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Drying Agent |
| Silica Gel | Stationary phase for chromatography |
| Ethyl Acetate/Hexanes | Mobile phase for chromatography |
Procedure
-
To a solution of 1-Boc-4-(cyclopropylamino)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol utilizes an acid anhydride as the acylating agent. A base is still recommended to neutralize the carboxylic acid byproduct.[3][6]
Materials and Reagents
| Reagent/Material | Purpose |
| 1-Boc-4-(cyclopropylamino)piperidine | Starting Material |
| Acetic Anhydride (or other anhydride) | Acylating Agent |
| Triethylamine (Et₃N) or Pyridine | Base (and optional catalyst) |
| Anhydrous Dichloromethane (DCM) | Reaction Solvent |
| Water | To quench excess anhydride |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Aqueous wash for neutralization |
| Brine (Saturated aqueous NaCl) | Aqueous wash to remove water |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Drying Agent |
| Silica Gel | Stationary phase for chromatography |
| Ethyl Acetate/Hexanes | Mobile phase for chromatography |
Procedure
-
Dissolve 1-Boc-4-(cyclopropylamino)piperidine (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).
-
Add the acid anhydride (e.g., acetic anhydride, 1.2 eq) to the solution. The reaction can be slightly exothermic.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to quench any excess anhydride and dilute with additional organic solvent (e.g., DCM or Ethyl Acetate) if needed.[5]
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the acylation of a secondary amine like 1-Boc-4-(cyclopropylamino)piperidine. Actual results may vary based on the specific acylating agent and reaction scale.
Table: Typical Reaction Parameters and Expected Results
| Parameter | Acyl Chloride Method | Acid Anhydride Method |
| Equivalents | ||
| Amine | 1.0 | 1.0 |
| Acylating Agent | 1.1 - 1.2 | 1.2 - 1.5 |
| Base | 1.5 - 2.0 | 1.5 - 2.0 |
| Conditions | ||
| Temperature | 0 °C to Room Temp. | Room Temp. |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Workup | ||
| Quenching Agent | Water | Water |
| Aqueous Wash | NaHCO₃ (sat.), Brine | NaHCO₃ (sat.), Brine |
| Outcome | ||
| Expected Yield | 85 - 95% | 80 - 95% |
| Purification Method | Column Chromatography | Column Chromatography |
| Analytical Methods | LC-MS, ¹H NMR, ¹³C NMR | LC-MS, ¹H NMR, ¹³C NMR |
General Experimental Workflow
The overall process from setting up the reaction to obtaining the final, purified product follows a standardized workflow in synthetic organic chemistry.
Caption: A typical experimental workflow for the acylation and purification of the product.
Safety Precautions
-
Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM) is a volatile organic solvent. Use in a well-ventilated area.
-
Triethylamine has a strong, unpleasant odor and is flammable.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for Coupling Reactions Involving 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine nitrogen and a secondary cyclopropylamine, allows for selective functionalization at two distinct points. The piperidine scaffold is a common motif in a wide array of biologically active molecules, and the cyclopropyl group can impart unique conformational constraints and metabolic stability.
These application notes provide detailed protocols for three key coupling reactions involving this compound: Buchwald-Hartwig amination, reductive amination, and amide bond formation. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Key Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly useful for coupling the secondary amine of this compound with aryl or heteroaryl halides to synthesize N-aryl-N-cyclopropyl-4-aminopiperidine derivatives. These products are common scaffolds in pharmaceutical compounds.[2]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of 1-Boc-4-(cyclopropylamino)piperidine.
Experimental Protocol:
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (Ar-X, where X = Br, I) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Dioxane | 110 | 24 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 90 | 16 | 75-85 |
Note: Yields are estimates based on similar reactions and will require optimization for specific substrates.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[3] In this context, the secondary amine of this compound can be alkylated with an aldehyde or ketone.
General Reaction Scheme:
Caption: Reductive amination of 1-Boc-4-(cyclopropylamino)piperidine.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask, add this compound and the aldehyde or ketone.
-
Dissolve the reactants in the anhydrous solvent.
-
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Add the sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative):
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 8 | 85-95 |
| Acetone | NaBH(OAc)₃ | DCM | 12 | 80-90 |
Note: Yields are estimates based on general reductive amination protocols and will require optimization.
Amide Bond Formation
Amide bond formation is one of the most common reactions in medicinal chemistry. The secondary amine of this compound can be acylated with a carboxylic acid using a variety of coupling reagents.
General Reaction Scheme:
Caption: Amide coupling with 1-Boc-4-(cyclopropylamino)piperidine.
Experimental Protocol (EDC/HOBt Coupling):
Materials:
-
This compound (1.1 equiv)
-
Carboxylic acid (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
To a solution of the carboxylic acid and HOBt in the anhydrous solvent, add DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative):
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | 88-96 |
| Acetic Acid | EDC/HOBt | DIPEA | DCM | 6 | 90-98 |
| 4-Methoxybenzoic Acid | HATU | DIPEA | DMF | 4 | 92-99 |
Note: Yields are estimates based on standard amide coupling conditions and will require optimization.
Visualizations
Experimental Workflow: General Coupling Reaction
Caption: A generalized workflow for the coupling reactions.
Logical Relationship: Reagent Selection
Caption: Decision tree for selecting the appropriate coupling reaction.
Safety Information
-
Always handle reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a versatile intermediate for the synthesis of complex nitrogen-containing molecules. The Buchwald-Hartwig amination, reductive amination, and amide coupling reactions provide efficient and reliable methods for its functionalization. The protocols provided herein serve as a foundation for developing robust synthetic routes towards novel pharmaceutical candidates and other high-value chemical entities. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-(cyclopropylamino)piperidine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1-Boc-4-(cyclopropylamino)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1-Boc-4-(cyclopropylamino)piperidine?
The most prevalent and effective method is a one-pot reductive amination of 1-Boc-4-piperidone with cyclopropylamine. This reaction is typically mediated by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the intermediate iminium ion in the presence of the ketone starting material.
Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I improve it?
Low yields in this reductive amination can arise from several factors. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete imine formation, suboptimal pH, impure reagents, or inefficient reduction.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). You should observe the consumption of the 1-Boc-4-piperidone starting material (ketone) and the appearance of the 1-Boc-4-(cyclopropylamino)piperidine product spot. The product, being an amine, will have a different Rf value than the starting ketone. Staining with potassium permanganate can help visualize the spots.
Q4: What are the potential side products in this synthesis?
Potential side products can include:
-
Unreacted 1-Boc-4-piperidone: If the reaction does not go to completion.
-
1-Boc-4-piperidinol: If the reducing agent reduces the starting ketone. This is more likely with stronger reducing agents like sodium borohydride if the conditions are not optimized.
-
Bis-aminated product: While less common for secondary amine formation, it is a possibility if the newly formed secondary amine reacts further.
-
Hydrolysis of the Boc group: If the reaction is exposed to strong acidic conditions for a prolonged period.
Q5: How can I purify the final product?
The most common method for purifying 1-Boc-4-(cyclopropylamino)piperidine is flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. For example, a gradient of 10% to 50% ethyl acetate in hexanes can be used. The fractions containing the pure product can be identified by TLC analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inefficient imine formation: The equilibrium between the ketone/amine and the imine may not be favorable. | Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can help to protonate the carbonyl oxygen and facilitate the initial nucleophilic attack by the amine. |
| Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic, the cyclopropylamine will be protonated and non-nucleophilic. If it is too basic, the imine formation will be slow. | Maintain a mildly acidic pH, typically between 5 and 6. | |
| Impure reagents: The presence of water in the reagents or solvent can hydrolyze the imine intermediate and deactivate the reducing agent. | Use anhydrous solvents and ensure the purity of your starting materials. | |
| Ineffective reducing agent: The reducing agent may have degraded. | Use a fresh batch of sodium triacetoxyborohydride. | |
| Presence of Starting Material (Ketone) in the Final Product | Incomplete reaction: The reaction may not have been allowed to run for a sufficient amount of time. | Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Insufficient reducing agent: Not enough reducing agent was added to complete the reaction. | Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). | |
| Formation of 1-Boc-4-piperidinol (Alcohol) Byproduct | Use of a non-selective reducing agent: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone. | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). |
| Difficulty in Purifying the Product | Co-elution of impurities: The product and impurities may have similar polarities. | Optimize the mobile phase for column chromatography. A shallower gradient or the addition of a small amount of a more polar solvent (like methanol) or a base (like triethylamine) to the mobile phase can improve separation. |
Data Presentation
Comparison of Reaction Conditions for Reductive Amination
The following table presents illustrative yield data based on common outcomes in reductive amination reactions. Actual yields may vary depending on the specific experimental setup and scale.
| Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temperature | 12-24 hours | 85-95% | Generally the preferred method due to high selectivity and yield. |
| NaBH₃CN | Methanol (MeOH) | Room Temperature | 12-24 hours | 80-90% | Effective, but requires careful pH control and handling of cyanide-containing reagents. |
| H₂/Pd-C | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | 24-48 hours | 70-85% | A "greener" alternative, but may require specialized hydrogenation equipment and can sometimes lead to debenzylation if other protecting groups are present. |
| NaBH₄ | Methanol (MeOH) | 0 °C to Room Temperature | 4-12 hours | 60-75% | Prone to reducing the starting ketone, leading to lower yields of the desired amine. |
Experimental Protocols
Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[1]
Materials:
-
1-Boc-4-piperidone
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for TLC and column chromatography
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) is added cyclopropylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15-20 minutes.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(cyclopropylamino)piperidine as a pure product.
Visualizations
Caption: Synthesis of 1-Boc-4-(cyclopropylamino)piperidine.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Prevention of Oxidation in Piperidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the oxidation of piperidine-containing compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My piperidine-containing compound is showing signs of degradation. What are the likely causes?
A1: Piperidine rings are susceptible to oxidation, which can be initiated or accelerated by several factors during storage. The most common causes include:
-
Exposure to Atmospheric Oxygen: The nitrogen atom and adjacent carbon atoms in the piperidine ring can react with atmospheric oxygen, leading to the formation of N-oxides and other oxidation byproducts.
-
Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative degradation, often through free radical mechanisms.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. Piperidine itself is relatively stable at room temperature but can decompose at elevated temperatures.
-
Presence of Metal Ions: Trace amounts of metal ions can act as catalysts, accelerating oxidative degradation pathways.
-
Presence of Oxidizing Agents: Impurities such as peroxides in solvents or reagents can directly oxidize the piperidine moiety.[1]
Q2: What are the common oxidation products of piperidine compounds?
A2: The oxidation of the piperidine ring can result in several degradation products. Identifying these can help in diagnosing the specific degradation pathway. Common products include:
-
Piperidine N-oxide: A common metabolite and direct oxidation product where the nitrogen atom is oxidized.
-
Imines (e.g., 2,3,4,5-tetrahydropyridine): Formed through the loss of hydrogen from the nitrogen and an adjacent carbon.
-
Ring-Opening Products: More extensive oxidation can lead to the cleavage of the piperidine ring, forming various aldehydes, ketones, and carboxylic acids.
Q3: How can I prevent the oxidation of my piperidine compounds during storage?
A3: To ensure the long-term stability of piperidine-containing compounds, the following storage conditions and practices are recommended:
-
Inert Atmosphere: Store samples under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.
-
Temperature Control: Store compounds in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is often recommended, though you should always refer to the specific compound's data sheet. Avoid temperatures exceeding 37°C.
-
Sealed Containers: Ensure containers are tightly sealed to prevent exposure to air and moisture.
-
Use of Antioxidants: The addition of antioxidants to solutions can inhibit oxidative degradation. Common choices include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).
Q4: I am observing unexpected peaks in my HPLC analysis. Could this be due to oxidation?
A4: Yes, the appearance of new, unexpected peaks in your chromatogram, often with earlier retention times (more polar compounds), is a strong indication of degradation. Oxidation products like N-oxides are generally more polar than the parent piperidine compound. A stability-indicating HPLC method should be used to resolve the parent compound from all potential degradation products.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change to yellow/brown, formation of precipitate) | Oxidation of the piperidine compound. | Review storage conditions. Ensure the compound is protected from light, heat, and air. For solutions, consider purging with an inert gas and adding an antioxidant. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method to monitor purity over time. |
| Decreased potency or inconsistent biological assay results | Loss of the active parent compound due to degradation. | Re-analyze the purity of the compound stock. Prepare fresh solutions for assays and store them appropriately. Implement stricter storage protocols. |
| Inconsistent results between batches of the same compound | Varied levels of degradation due to differences in storage history or initial purity. | Establish a clear and consistent storage protocol for all batches. Re-qualify older batches before use. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of piperidine-containing compounds under various conditions. Note that degradation rates are highly dependent on the specific molecular structure and substituents on the piperidine ring.
Table 1: Effect of Temperature on the Stability of a Piperidine-Containing Drug Substance (Illustrative Example)
| Storage Temperature (°C) | Time (Months) | Purity (%) |
| 4 | 0 | 99.8 |
| 3 | 99.7 | |
| 6 | 99.6 | |
| 12 | 99.4 | |
| 25 | 0 | 99.8 |
| 3 | 99.2 | |
| 6 | 98.5 | |
| 12 | 97.1 | |
| 40 | 0 | 99.8 |
| 1 | 98.9 | |
| 3 | 96.8 | |
| 6 | 93.5 |
Table 2: Effect of Antioxidants on the Stability of a Piperidine Compound in Solution (0.5 mg/mL in Acetonitrile/Water) Stored at 40°C/75% RH (Illustrative Example)
| Condition | Time (Weeks) | Purity (%) |
| No Antioxidant | 0 | 99.5 |
| 1 | 98.2 | |
| 2 | 96.9 | |
| 4 | 94.1 | |
| 0.01% BHT | 0 | 99.5 |
| 1 | 99.4 | |
| 2 | 99.2 | |
| 4 | 98.8 | |
| 0.01% BHA | 0 | 99.5 |
| 1 | 99.3 | |
| 2 | 99.1 | |
| 4 | 98.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Piperidine-Containing Active Pharmaceutical Ingredient (API)
Objective: To identify potential degradation products and pathways for a piperidine-containing API under stress conditions, which helps in developing a stability-indicating analytical method.
Materials:
-
Piperidine-containing API
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/PDA system
-
LC-MS system (for identification of degradation products)
-
Forced degradation chamber/oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the API in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the API stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the API stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the API stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid API powder in a petri dish and expose it to 70°C in an oven for 48 hours.
-
Also, expose a solution of the API (1 mg/mL) to 70°C for 48 hours.
-
At specified time points, prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid API and the API solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare/dilute samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC-UV/PDA method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent API peak.
-
Aim for 5-20% degradation of the API. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressor, time).[1]
-
Use LC-MS to identify the mass of the major degradation products to aid in structure elucidation.
-
Protocol 2: HPLC-UV Method for Quantification of a Piperidine Compound and its N-oxide Degradation Product
Objective: To quantify the parent piperidine compound and its primary oxidative degradation product, the N-oxide.
HPLC System and Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the parent compound and the N-oxide (a photodiode array detector is useful for method development).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the piperidine API reference standard (e.g., 100 µg/mL in mobile phase).
-
If a reference standard for the N-oxide is available, prepare a separate stock solution.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the piperidine compound in a suitable solvent.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the parent piperidine compound and the N-oxide in the samples by comparing their peak areas to the respective calibration curves.
-
Visualizations
Caption: Oxidative degradation pathways of piperidine compounds.
Caption: Workflow for a forced degradation study.
References
Removal of unreacted starting materials from piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperidine, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized piperidine yellow, and how can I remove the color?
A yellow discoloration in piperidine is typically due to oxidation byproducts. While minor discoloration may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.
Q2: I'm having difficulty separating piperidine from unreacted pyridine using simple distillation. Why is this happening?
Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point, making complete separation by simple fractional distillation impossible.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[2][3] To effectively separate these two compounds, more advanced techniques like azeotropic distillation or chemical separation via salt formation are necessary.[1]
Q3: My piperidine sample solidified in the storage vessel. Is it contaminated?
This can occur for a couple of reasons. Pure piperidine has a melting point of -7 °C (19 °F) and can solidify at low temperatures.[1] If the solid melts upon gentle warming to room temperature, it is likely pure piperidine. Another possibility is the formation of piperidine salts, such as piperidine carbonate, from the reaction of piperidine with atmospheric carbon dioxide.[1] If a solid remains at room temperature, it is likely a salt.
Q4: Which purification method is the most suitable for my piperidine sample?
The optimal purification method depends on the primary unreacted starting materials and other impurities present, as well as the desired final purity. The following table provides a summary of common synthesis routes and recommended purification strategies.
Common Piperidine Synthesis Routes and Unreacted Starting Materials
| Synthesis Route | Unreacted Starting Material(s) of Concern | Recommended Purification Method(s) |
| Catalytic Hydrogenation of Pyridine | Pyridine | 1. Purification via Carbonate Salt Formation2. Azeotropic Distillation |
| Reduction of Pyridine (e.g., with Sodium in Ethanol) | Pyridine | 1. Purification via Carbonate Salt Formation2. Azeotropic Distillation |
| Cyclocondensation of 1,5-Dihalopentanes and Primary Amines | 1,5-Dihalopentane, Primary Amine | 1. Column Chromatography2. Acid-Base Extraction |
| N-heterocyclization of Primary Amines with Diols | Primary Amine, Diol | Column Chromatography |
| Reductive Amination of Glutaraldehyde with a Primary Amine | Glutaraldehyde, Primary Amine | Column Chromatography |
Troubleshooting Guides for Purification
Issue 1: Incomplete Removal of Unreacted Pyridine
Symptom: GC/MS or NMR analysis of your purified piperidine consistently shows the presence of pyridine.
Cause: The formation of a piperidine-pyridine azeotrope prevents complete separation by simple distillation.[1]
Solutions:
-
Purification via Carbonate Salt Formation: This is a highly effective chemical separation method. Piperidine, being a stronger base than pyridine, selectively reacts with carbon dioxide (CO₂) to form a solid piperidine salt, while pyridine remains in the organic solvent.[4][5] The solid salt can then be filtered off and the free piperidine regenerated. Purity levels of >99.9% have been reported with this method.[6]
-
Azeotropic Distillation: This technique involves adding an "entrainer" such as water or a non-aromatic hydrocarbon (e.g., toluene, xylene) to the piperidine-pyridine mixture.[1][2] The entrainer forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed as the distillate.[1] Purity of 98-99% can be achieved using a hydrocarbon entrainer.[2] Using water as the entrainer can yield piperidine with a purity of over 95%.[3]
Issue 2: Removal of Unreacted Primary Amines and 1,5-Dihalopentanes
Symptom: Your piperidine product, synthesized from a 1,5-dihalopentane and a primary amine, is contaminated with starting materials.
Cause: Incomplete reaction or use of excess starting materials.
Solution:
-
Column Chromatography: This is a standard and effective method for separating the N-substituted piperidine product from unreacted starting materials based on differences in polarity.[7][8][9]
-
Acid-Base Extraction: An acidic wash can be employed to separate the basic N-substituted piperidine and unreacted primary amine from the neutral 1,5-dihalopentane. The amines will be protonated and move to the aqueous layer. Subsequently, the pH of the aqueous layer can be adjusted to basic, and the free amines can be extracted back into an organic solvent. Further separation of the N-substituted piperidine from the primary amine can then be achieved by chromatography or distillation.
Issue 3: Low Yield of Piperidine After Purification
Symptom: The amount of purified piperidine recovered is significantly lower than theoretically expected.
Possible Causes & Solutions:
-
Losses During Distillation: Aggressive heating during distillation can lead to the co-distillation of the product along with the impurities.
-
Solution: Carefully control the heating rate and optimize the reflux ratio during fractional or azeotropic distillation to ensure a clean separation.
-
-
Incomplete Liberation of Piperidine from its Salt: When using the carbonate salt formation method, the hydrolysis step to regenerate the free piperidine may be incomplete.
-
Solution: Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis of the piperidine salt.[1] Vigorous stirring and allowing for sufficient reaction time are also crucial for complete conversion.
-
Experimental Protocols
Protocol 1: Purification of Piperidine via Carbonate Salt Formation
This method is highly effective for the selective removal of pyridine.
Materials:
-
Crude piperidine containing pyridine
-
A suitable organic solvent (e.g., acetone, ethyl acetate, toluene, benzene)[6]
-
Carbon dioxide (gas cylinder or dry ice)
-
Strong base solution (e.g., 10-20% aqueous NaOH or KOH)
-
Filtration apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Salt Formation:
-
In a flask, dissolve the crude piperidine-pyridine mixture in an organic solvent. The mass ratio of the solvent to the crude mixture can be in the range of 3:1 to 1:3.[6]
-
Cool the mixture in an ice bath.
-
Bubble CO₂ gas through the stirred solution. A white precipitate of the piperidine salt will begin to form.[1]
-
Continue bubbling CO₂ until precipitation is complete.
-
-
Isolation of the Salt:
-
Liberation of Free Piperidine:
-
Suspend the filtered piperidine salt in water.
-
Add the strong base solution until the salt completely dissolves and the solution becomes basic, liberating the free piperidine.[4]
-
-
Extraction and Final Purification:
-
Transfer the mixture to a separatory funnel. The liberated piperidine will form a separate organic layer.
-
Separate the organic layer containing the piperidine.
-
Dry the piperidine (e.g., over solid KOH) and perform a final distillation to obtain the high-purity product.[4]
-
Protocol 2: Purification of Piperidine by Azeotropic Distillation with Water
This protocol is designed for the removal of pyridine from a piperidine-pyridine mixture.
Materials:
-
Crude piperidine containing pyridine
-
Distilled or deionized water
-
Distillation apparatus with an efficient fractionating column
-
Heating mantle
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a well-ventilated fume hood.
-
Charging the Flask: Charge the distillation flask with the crude piperidine and water. For efficient separation, the optimal weight ratio of piperidine to pyridine is between 6:1 and 12:1.[1]
-
Distillation:
-
Begin heating the mixture to its boiling point.
-
Carefully monitor the temperature at the head of the fractionating column. The water-piperidine-pyridine azeotrope will distill first at a temperature lower than the boiling point of pure piperidine.
-
Collect the azeotropic distillate.
-
-
Collection of Pure Piperidine:
-
Once the lower-boiling azeotrope has been completely removed, the temperature at the column head will rise to the boiling point of piperidine.
-
Change the receiving flask to collect the purified piperidine.[1]
-
Visualizations
Caption: Experimental workflow for piperidine purification via carbonate salt formation.
Caption: Logical workflow for selecting a piperidine purification method based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 3. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Instability of Boc protecting group under certain reaction conditions
Welcome to the technical support center for the tert-butoxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of the Boc group under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc protecting group typically unstable?
The Boc group is specifically designed to be labile under acidic conditions.[1] Its stability is significantly reduced in the presence of strong acids, leading to its removal. The mechanism of deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to the free amine and carbon dioxide.[1][2] While generally stable to basic and nucleophilic conditions, some instances of instability under non-acidic conditions have been reported, particularly with strong bases or at elevated temperatures.[3][4][5]
Q2: I am observing unexpected cleavage of my Boc group. What could be the cause?
Unexpected cleavage of a Boc group can occur under seemingly mild conditions. Here are a few potential causes:
-
Trace acidic impurities: The reaction medium or reagents may contain acidic impurities that are sufficient to catalyze the removal of the Boc group.
-
Lewis acids: The presence of Lewis acids can also mediate the cleavage of the N-Boc group.[6]
-
Elevated temperatures: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to thermal deprotection of the Boc group.[5][7]
-
Substrate-specific instability: The electronic and steric environment of the Boc-protected amine can influence its stability. Electron-withdrawing groups on the amine can in some specific cases promote cleavage under basic conditions.[4]
Q3: How does the stability of the Boc group compare to other common amine protecting groups?
The Boc group is part of a suite of orthogonal protecting groups, meaning that one type of group can be removed without affecting another.[3][8] The key distinction of the Boc group is its acid lability, which contrasts with the base lability of the Fmoc group and the hydrogenolysis-lability of the Cbz group.[9][10]
Table 1: Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Labile To | Stable To |
| tert-Butoxycarbonyl | Boc | Strong Acids (e.g., TFA, HCl)[11] | Basic and Nucleophilic Conditions, Hydrogenolysis[3] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic Conditions (e.g., Piperidine)[9] | Acidic Conditions, Hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (H₂/Pd-C)[9] | Acidic and Basic Conditions |
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
The presence of starting material in the reaction mixture after the deprotection reaction is complete, as observed by TLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid | Increase the concentration of the acid or the reaction time. Monitor the reaction closely by TLC or LC-MS. |
| Steric Hindrance | For sterically hindered substrates, stronger acidic conditions (e.g., 4M HCl in dioxane) or longer reaction times may be necessary.[12] Gentle warming can also be considered, but with caution to avoid side reactions. |
| Poor Resin Swelling (for Solid-Phase Synthesis) | Ensure the resin is adequately swelled in a suitable solvent (e.g., DCM) before deprotection to allow the acid to access all reaction sites.[12] |
Issue 2: Side Reactions During Boc Deprotection
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis of the product, often with a mass shift of +56 Da.[12]
Cause: The primary cause of side reactions is the formation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[12] This electrophile can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, cysteine, and tyrosine.[12][13]
Solution: Use of Scavengers Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can react with the substrate.[12]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration |
| Anisole | General scavenger | 5% (v/v) |
| Thioanisole | Tryptophan, Methionine | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Tryptophan | 2.5% (v/v) |
| Triisopropylsilane (TIS) | General scavenger, reduces oxidative side reactions | 1-5% (v/v) |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents:
-
N-Boc protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)[3]
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.[14]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[3] Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene); ensure adequate ventilation.[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 3 hours.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a suitable base.
Protocol 2: Testing the Stability of a Boc-Protected Compound
Objective: To determine if a Boc-protected compound is stable to a specific set of reaction conditions.
Procedure:
-
Dissolve a small amount of the Boc-protected compound in the reaction solvent to be tested.
-
Add the reagent(s) of interest at the desired concentration and temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a neutralizing agent if the conditions are acidic or basic).
-
Analyze the quenched aliquots by TLC or LC-MS to determine the percentage of the Boc-protected starting material remaining and to identify any deprotected product.
-
A plot of the percentage of starting material remaining versus time will indicate the stability of the Boc group under the tested conditions.
Visual Guides
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Troubleshooting workflow for unexpected Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Diastereoselective Piperidine Synthesis
Welcome to the technical support center for managing diastereoselectivity in substituted piperidine synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted piperidines, offering systematic approaches to problem-solving.
Q1: My hydrogenation of a substituted pyridine is resulting in a low diastereomeric ratio (d.r.). What factors should I investigate?
A1: Low diastereoselectivity in pyridine hydrogenations is a common issue. The outcome is often a delicate balance of thermodynamic and kinetic factors. Here are the primary parameters to troubleshoot:
-
Catalyst System: The choice of catalyst is critical. Different metals and ligand systems can dramatically alter the stereochemical outcome.
-
Heterogeneous Catalysts: Platinum-based catalysts (e.g., PtO₂) and Palladium-based catalysts (e.g., Pd/C) can yield different diastereomers as the major product. For example, the hydrogenation of certain disubstituted pyridines may preferentially form cis-isomers, which are often the thermodynamically favored product.[1]
-
Homogeneous Catalysts: Rhodium and Ruthenium-based homogeneous catalysts with chiral phosphine ligands can provide excellent control but may require extensive screening.[2][3]
-
-
Reaction Temperature and Pressure: Higher temperatures can decrease selectivity by providing sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer.[4] Conversely, adjusting hydrogen pressure can also influence the reaction pathway. Screening a range of lower temperatures (e.g., 0 °C, -20 °C) is a recommended first step.[4]
-
Solvent and Additives: The solvent can influence the conformation of the substrate on the catalyst surface. Acidic additives can sometimes protonate the nitrogen, altering the reduction mechanism and selectivity. For instance, using triethylamine instead of hydrochloric acid can help retain certain functional groups and influence the reaction's outcome.[3]
Q2: I am observing poor stereocontrol in an intramolecular cyclization reaction (e.g., aza-Michael or Pictet-Spengler). What should I optimize?
A2: For intramolecular cyclizations, the diastereoselectivity is determined during the ring-forming step. The transition state geometry is key.
-
For Intramolecular aza-Michael Reactions (IMAMR):
-
Base/Catalyst: The choice of base or catalyst is crucial. A bulky base may favor one approach of the nucleophilic nitrogen over another. Organocatalysts, such as those derived from quinoline, can afford high enantioselectivity and diastereoselectivity.[3] Cesium carbonate and TBAF have also been used effectively, though solubility and scale-up can be concerns.[3]
-
Protecting Group: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Tosyl) significantly impacts the steric environment and can be used to direct the stereochemical outcome.
-
-
For Pictet-Spengler Reactions:
-
Acid Catalyst: The Brønsted or Lewis acid used to form the key iminium ion intermediate can influence its geometry and, consequently, the facial selectivity of the cyclization. Common choices include trifluoroacetic acid (TFA) and BF₃·OEt₂. Screening different acids and their concentrations is advised.[4]
-
Temperature: As with hydrogenations, lower temperatures (-78 °C to 0 °C) are generally preferred to maximize selectivity.[4]
-
Substrate Modification: The steric bulk of substituents on both the amine and aldehyde/ketone components can create a strong facial bias, leading to high diastereoselectivity. This is a form of substrate control.[4]
-
Q3: My purification process is difficult. The diastereomers are hard to separate, and I'm experiencing low recovery from silica gel chromatography.
A3: Purification of piperidine derivatives can be challenging due to the basicity of the nitrogen atom.
-
Poor Separation of Diastereomers:
-
Chromatography System: If standard silica gel chromatography fails, consider switching to a different stationary phase (e.g., alumina, C18 reverse-phase) or using High-Performance Liquid Chromatography (HPLC) with a chiral column for analytical or preparative separation.
-
Derivatization: Sometimes, protecting the piperidine nitrogen (e.g., as a Boc-carbamate) can alter the compound's polarity and conformational rigidity, potentially improving separation.
-
-
Low Recovery/Peak Tailing on Silica Gel:
-
Solvent Modifier: The basic piperidine nitrogen can interact strongly with acidic silica gel. To mitigate this, add a small amount of a basic modifier to your eluent system, such as triethylamine (0.1-1%) or ammonium hydroxide in methanol.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between substrate-controlled and reagent-controlled diastereoselectivity?
A1:
-
Substrate Control: In this strategy, the existing stereocenters or conformational biases within the starting material dictate the stereochemical outcome of the reaction. For example, a bulky substituent on a precursor may block one face of a reactive site, forcing an incoming reagent to attack from the opposite, less hindered face.[4]
-
Reagent Control: This approach uses a chiral reagent, catalyst, or auxiliary to influence the stereochemistry, regardless of the substrate's inherent biases.[2] Asymmetric hydrogenation using a chiral rhodium-diphosphine catalyst is a classic example where the ligand environment around the metal center controls the facial delivery of hydrogen.[2]
Q2: How can I invert a stereocenter in my piperidine product if I synthesize the wrong diastereomer?
A2: If you have synthesized the thermodynamically less stable diastereomer, it may be possible to epimerize it to the more stable isomer. This is often achieved by treating the piperidine with a base (e.g., sodium methoxide) to deprotonate a proton adjacent to a carbonyl or other activating group, allowing for inversion of the stereocenter. This strategy has been successfully used to convert cis-pipecolinates to their trans-diastereoisomers.[1]
Q3: What are multicomponent reactions and why are they useful for piperidine synthesis?
A3: Multicomponent reactions (MCRs) are processes where three or more starting materials react in a single step to form a product that contains portions of all reactants.[3][5] They are highly efficient for building molecular complexity quickly. For piperidine synthesis, MCRs can assemble the ring in a highly diastereoselective fashion, often creating multiple stereocenters in one operation.[5][6] A common strategy involves a Michael-Mannich cascade using reagents like an aldehyde, an amine source (like ammonium acetate), and Michael acceptors.[5][6]
Quantitative Data on Diastereoselectivity
The following table summarizes results from various methods for diastereoselective piperidine synthesis, providing a comparative overview of their effectiveness.
| Synthesis Method | Substituent Pattern | Key Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pyridine Hydrogenation | 2,5-disubstituted | H₂, 10% Pd/C, EtOH, rt, 50 psi | cis/trans = 95:5 | 88 | [1] |
| Pyridine Hydrogenation | 3,5-disubstituted | H₂, PtO₂, AcOH, rt, 50 psi | cis/trans = 95:5 | 99 | [1] |
| Epimerization | 2,6-disubstituted (cis) | NaOMe, MeOH, reflux | trans/cis > 95:5 | 93 | [1] |
| Intramolecular aza-Michael | 2,6-disubstituted | TBAF (base), THF | trans/cis = 90:10 | 85 | [3] |
| Copper-Promoted Carboamination | 2,3-disubstituted | Cu(neodecanoate)₂, Dioxane, 160 °C | trans/cis = 3:1 | ~40-60 | [7] |
| Multi-component Reaction | Polysubstituted | Aromatic aldehyde, Michael acceptor, NH₄OAc, MeOH | Single diastereomer observed | 44-84 | [5][6] |
| Rh-catalyzed Carbometalation | 3-substituted | Rh(I) catalyst, Arylboronic acid, CsOH, 70 °C | >95% ee (enantioselectivity) | 70-90 | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine
-
Catalyst Preparation: In a fume hood, add the chosen catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C) to a high-pressure reaction vessel equipped with a magnetic stir bar.
-
Reaction Setup: Add the appropriate solvent (e.g., ethanol, methanol, or acetic acid) to the vessel. Dissolve the substituted pyridine substrate (1.0 equiv) in the solvent and add it to the vessel.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Stir the reaction vigorously at the chosen temperature (e.g., room temperature) for the required time (typically 12-48 hours). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas in the fume hood. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to isolate the desired diastereomer.
Protocol 2: General Procedure for an Organocatalytic Intramolecular Aza-Michael Reaction [3][9]
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen), add the chiral organocatalyst (e.g., a quinine-derived squaramide, 10 mol%).[9]
-
Reagent Addition: Add the solvent (e.g., anhydrous dichloromethane) and cool the mixture to the desired temperature (e.g., -25 °C). Add the acyclic amino-enone precursor (1.0 equiv).
-
Initiation: If required by the specific protocol, add the base or co-catalyst.
-
Reaction Monitoring: Stir the reaction at this temperature, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (often with a triethylamine-treated eluent) to yield the cyclized piperidine product.
Visualizations: Workflows and Logic Diagrams
To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
How to avoid azeotrope formation during piperidine purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to piperidine purification, with a specific focus on avoiding and breaking azeotropes.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope and why is it a problem in piperidine purification?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor phase has the same composition as the liquid phase. In piperidine purification, two common azeotropes can form:
-
Piperidine-Pyridine Azeotrope: When piperidine is synthesized by the hydrogenation of pyridine, residual pyridine can be difficult to remove. Piperidine and pyridine form a minimum boiling point azeotrope at a composition of approximately 92% piperidine and 8% pyridine, which boils at about 106.1°C.[1][2] This makes it impossible to obtain piperidine with a purity greater than 92% using conventional fractional distillation.[1][3]
-
Piperidine-Water Azeotrope: Piperidine is miscible with water and forms an azeotrope with a boiling point very close to that of pure piperidine (106°C).[4][5] This makes the removal of water by simple distillation challenging.[4]
Q2: My piperidine is wet. How can I dry it effectively?
There are two primary methods for drying piperidine:
-
Using a Drying Agent: For bulk water removal, solid potassium hydroxide (KOH) pellets can be added to the wet piperidine.[2] The mixture should be left to stand for several hours or overnight with occasional swirling. The dried piperidine can then be decanted or filtered off the KOH pellets before further purification.[2]
-
Azeotropic Distillation: This is a highly effective method for removing water. An entrainer, a solvent that forms a low-boiling azeotrope with water, is added to the wet piperidine. Toluene is a commonly used entrainer.[3][4] When the mixture is heated, the toluene-water azeotrope distills off at a temperature lower than the boiling point of piperidine, leaving behind anhydrous piperidine.[3][4]
Q3: How can I remove pyridine impurity from my piperidine sample?
Since piperidine and pyridine form an azeotrope, specialized techniques are required for their separation:
-
Azeotropic Distillation with a Hydrocarbon Entrainer: The addition of a non-aromatic hydrocarbon (boiling range 80-110°C) can be used to break the piperidine-pyridine azeotrope.[1][6] The hydrocarbon forms a new, lower-boiling ternary azeotrope with pyridine, which is then removed by distillation, leaving purified piperidine as the residue.[1]
-
Chemical Purification via Salt Formation: This method leverages the difference in basicity between piperidine and pyridine. By bubbling carbon dioxide (CO₂) through a solution of the mixture in an organic solvent, the more basic piperidine selectively reacts to form solid piperidine carbonate.[2][7] This salt can be filtered off, leaving the pyridine in the solution. The pure piperidine is then regenerated by treating the carbonate salt with a strong base, such as sodium hydroxide (NaOH).[2]
Q4: My piperidine has a yellow tint. What causes this and how can I fix it?
A yellow discoloration in piperidine is often due to the presence of oxidation products.[8] While distillation can help in removing these impurities, other purification techniques like treatment with activated carbon may also be effective. Proper storage under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can help prevent oxidation.
Troubleshooting Guides
Issue 1: Incomplete Water Removal After Distillation
| Symptom | Possible Cause | Troubleshooting Step |
| Distilled piperidine is still wet (e.g., fails Karl Fischer titration). | Inefficient fractional distillation setup. | Ensure the distillation column has sufficient theoretical plates for the separation. |
| Insufficient amount of entrainer used. | Increase the amount of entrainer (e.g., toluene) to ensure all water is removed as an azeotrope. | |
| The azeotrope was not completely removed. | Continue distillation until the head temperature rises to the boiling point of the pure entrainer or piperidine. |
Issue 2: Pyridine Impurity Remains After Fractional Distillation
| Symptom | Possible Cause | Troubleshooting Step |
| GC analysis shows >8% pyridine in the purified piperidine. | The piperidine-pyridine azeotrope has formed. | Simple fractional distillation is not sufficient. Use azeotropic distillation with a suitable hydrocarbon entrainer or employ the chemical purification method via carbonate salt formation. |
| Inefficient azeotropic distillation. | Optimize the distillation conditions, including the choice and amount of entrainer, reflux ratio, and column efficiency. |
Quantitative Data Summary
The following table summarizes key boiling point and azeotrope composition data relevant to piperidine purification.
| Substance/Mixture | Boiling Point (°C at 760 mmHg) | Composition (% by weight) |
| Pure Piperidine | 106 | 100% Piperidine |
| Pure Pyridine | 115.3 | 100% Pyridine |
| Piperidine-Pyridine Azeotrope | 106.1 | ~92% Piperidine, ~8% Pyridine |
| Toluene-Water Azeotrope | 84.3 | ~80% Toluene, ~20% Water |
Experimental Protocols & Workflows
Protocol 1: Drying of Piperidine using Azeotropic Distillation with Toluene
-
Setup: Assemble a standard fractional distillation apparatus with a Dean-Stark trap.
-
Charging the Flask: To a round-bottom flask, add the wet piperidine and toluene. A common starting ratio is 1:1 by volume.
-
Distillation: Heat the mixture to boiling. The toluene-water azeotrope will begin to distill.
-
Water Removal: The condensed azeotrope will collect in the Dean-Stark trap. The water, being denser, will separate to the bottom layer, while the toluene will overflow back into the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Purification: Once all the water is removed, the toluene can be distilled off to leave pure, anhydrous piperidine.
Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation
-
Dissolution: Dissolve the piperidine/pyridine mixture in a suitable organic solvent (e.g., ethers, ketones, aromatic hydrocarbons).
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution while cooling. Piperidine will selectively precipitate as piperidine carbonate.
-
Filtration: Filter the solid piperidine carbonate from the solution containing pyridine.
-
Regeneration: Suspend the filtered piperidine carbonate in water.
-
Basification: Add a strong base, such as sodium hydroxide (NaOH), to the suspension to liberate the free piperidine.
-
Extraction: Extract the free piperidine into an organic solvent.
-
Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate) and then remove the solvent under reduced pressure to obtain pure piperidine.
References
- 1. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 4. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Minimizing side reactions in multi-step piperidine synthesis
Welcome to the Technical Support Center for multi-step piperidine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing their synthetic routes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during piperidine synthesis.
Problem 1: Low Yield of the Desired Piperidine Product
Q: My reaction is resulting in a low yield of the target piperidine. What are the potential causes and how can I improve the yield?
A: Low yields in piperidine synthesis can stem from several factors, including incomplete conversion of starting materials, degradation of the product, or the prevalence of side reactions. Here are some common causes and troubleshooting steps:
-
Sub-optimal Reaction Conditions:
-
Temperature and Reaction Time: Ensure that the reaction temperature and duration are optimized for your specific substrate and catalyst system. For instance, in the catalytic hydrogenation of pyridines, insufficient temperature or time may lead to incomplete reduction.[1] Conversely, excessively high temperatures or prolonged reaction times can lead to degradation or the formation of byproducts.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For intramolecular aza-Michael reactions, polar aprotic solvents like DMF or DMSO are often effective. Experiment with a range of solvents to find the optimal one for your system.
-
-
Catalyst Inactivity or Poisoning:
-
Catalyst Choice: The catalyst plays a crucial role in many piperidine syntheses. For hydrogenation of pyridines, catalysts like Rh/C can be more effective than Pd/C for certain substrates.[1] For intramolecular cyclizations, a variety of catalysts ranging from transition metals to organocatalysts can be employed, and the best choice is often substrate-dependent.[2]
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. Try incrementally increasing the catalyst amount.
-
Catalyst Poisoning: Impurities in the starting materials or solvents, such as sulfur compounds, can poison the catalyst, leading to low activity.[1] Ensure the purity of all reagents and consider passing them through a plug of silica or alumina.
-
-
Poor Quality of Reagents:
-
Starting Material Purity: Impurities in the starting materials can interfere with the reaction. Purify your starting materials before use.
-
Reagent Degradation: Some reagents, like Grignard reagents or organolithiums, are sensitive to air and moisture. Ensure they are handled under inert conditions.
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture with significant amounts of side products. How can I identify and minimize their formation?
A: The formation of side products is a common challenge in multi-step synthesis. Identifying the structure of the major side products is the first step toward mitigating their formation. Common analytical techniques for this include NMR, LC-MS, and GC-MS. Once identified, you can adjust the reaction conditions to favor the desired pathway.
-
Over-alkylation in N-Alkylation Reactions:
-
Issue: Formation of quaternary ammonium salts as a major byproduct.[3]
-
Solution: This occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine. To minimize this, use a slight excess of the piperidine starting material (1.1-1.2 equivalents) and add the alkylating agent slowly to the reaction mixture.[3]
-
-
Formation of Linear Alkene By-product in Radical-Mediated Cyclization:
-
Issue: In some radical cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene instead of the desired piperidine ring.[2][4]
-
Solution: The choice of catalyst and reaction conditions can influence the competition between the desired radical cyclization and the undesired hydrogen transfer. Screening different radical initiators and solvents may be necessary to optimize the reaction for the desired cyclic product.
-
-
Incomplete Reduction or Formation of Piperidinones in Pyridine Hydrogenation:
-
Issue: Incomplete reduction can lead to the formation of tetrahydropyridines or dihydropyridines.[1] The presence of water can also lead to the formation of piperidinone by-products.[2]
-
Solution: To drive the reaction to completion, you can increase the hydrogen pressure, reaction time, or temperature.[1] Using anhydrous solvents will help to avoid the formation of piperidinones.[1]
-
-
Lack of Regio- or Stereoselectivity:
-
Issue: Formation of a mixture of regioisomers or stereoisomers.
-
Solution:
-
Directing Groups: The use of a directing group on the piperidine nitrogen can control the regioselectivity of C-H functionalization reactions.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal and ligand can have a profound impact on both regio- and stereoselectivity. Chiral ligands are often employed to achieve high enantioselectivity.[4]
-
Protecting Groups: The steric bulk of a protecting group on the nitrogen can influence the stereochemical outcome of a reaction by directing incoming reagents to the less hindered face of the molecule.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperidine ring?
A1: The most common and versatile methods for constructing the piperidine skeleton include:
-
Catalytic Hydrogenation of Pyridines: This is a widely used method where a substituted pyridine is reduced to the corresponding piperidine using a metal catalyst (e.g., PtO₂, Rh/C, Ni) and a hydrogen source.[5]
-
Intramolecular Cyclization Reactions: These methods involve the formation of the piperidine ring from an acyclic precursor. Common examples include:
-
Intramolecular aza-Michael Addition: An amine attacks an α,β-unsaturated carbonyl or nitrile to form the six-membered ring.
-
Reductive Amination: An intramolecular reaction between an amine and an aldehyde or ketone, followed by reduction, forms the piperidine ring.[2]
-
Radical Cyclization: A radical is generated on the acyclic precursor, which then attacks a double or triple bond to form the ring.[2][4]
-
-
Multi-component Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, often with high atom economy.
Q2: How do I choose the right protecting group for the piperidine nitrogen?
A2: The choice of a nitrogen protecting group is critical and depends on several factors:
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent steps.
-
Ease of Removal: The protecting group should be removable under conditions that do not affect other functional groups in the molecule.
-
Directing Effects: As mentioned earlier, the steric and electronic properties of the protecting group can influence the regio- and stereoselectivity of subsequent reactions.
-
Common Protecting Groups: Some commonly used protecting groups for piperidines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and benzyl.
Q3: My piperidine product is an oil, but the literature reports it as a solid. What could be the issue?
A3: If your isolated product is an oil when it is expected to be a solid, it is likely impure. The impurities can act as a solvent, preventing crystallization. Try to further purify your product using techniques like column chromatography or distillation. If the product is pure and still an oil, it is possible that you have isolated a different salt form or a hydrate compared to what is reported in the literature.
Quantitative Data Summary
The following tables provide a summary of quantitative data for different piperidine synthesis methods, highlighting the yields of the desired product and major side products under various conditions.
Table 1: Catalytic Hydrogenation of 2-Substituted Pyridines
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Desired Piperidine Yield (%) | Side Product(s) | Side Product Yield (%) |
| 10% Pd/C | 50 | 100 | EtOH | 24 | 85 | Incomplete reduction | 15 |
| 5% Rh/C | 50 | 80 | MeOH | 12 | 95 | Negligible | <5 |
| PtO₂ | 3 | 25 | AcOH | 16 | 92 | N-acetylation | 8 |
| Raney Ni | 100 | 150 | Dioxane | 48 | 78 | Ring opening | 22 |
Table 2: Intramolecular Aza-Michael Addition for 4-Substituted Piperidines
| Base | Solvent | Temperature (°C) | Time (h) | Desired Piperidine Yield (%) | Side Product(s) | Side Product Yield (%) |
| K₂CO₃ | MeCN | 80 | 12 | 75 | Polymerization | 25 |
| DBU | THF | 25 | 4 | 92 | Negligible | <8 |
| Et₃N | CH₂Cl₂ | 25 | 24 | 60 | Starting material | 40 |
| NaH | DMF | 0 to 25 | 2 | 88 | Small amount of dimer | 12 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes a general method for the hydrogenation of a substituted pyridine to the corresponding piperidine using Platinum(IV) oxide (PtO₂) as the catalyst.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (1-5 mol%)
-
Glacial acetic acid (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a pressure vessel of a Parr hydrogenation apparatus, add the substituted pyridine and the solvent (glacial acetic acid).
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the vessel and connect it to the hydrogenator.
-
Flush the vessel with nitrogen or argon to remove air, then evacuate.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization, distillation, or column chromatography.
Troubleshooting:
-
Incomplete reaction: Increase the catalyst loading, hydrogen pressure, or reaction time. Ensure the purity of the starting material and solvent.
-
Formation of N-acetylated byproduct: If acetic acid is used as the solvent, N-acetylation of the product can occur. To avoid this, a different solvent such as ethanol or methanol can be used, although the reaction rate may be slower.
Protocol 2: General Procedure for Intramolecular Aza-Michael Addition
This protocol provides a general method for the synthesis of a substituted piperidine via an intramolecular aza-Michael addition of an amino-tethered α,β-unsaturated ester.
Materials:
-
Amino-tethered α,β-unsaturated ester (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add the amino-tethered α,β-unsaturated ester and anhydrous THF.
-
Stir the solution at room temperature.
-
Add DBU dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting:
-
Slow or no reaction: Ensure that the base is not quenched by any acidic protons other than the desired amine. The use of a stronger, non-nucleophilic base might be necessary. Ensure all reagents and solvents are anhydrous.
-
Polymerization: This can be an issue with highly reactive Michael acceptors. Running the reaction at a lower temperature or with slower addition of the base can sometimes mitigate this side reaction.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in piperidine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting guide for common side reactions.
References
Scaling up piperidine synthesis from lab to pilot plant
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up piperidine synthesis from the laboratory to the pilot plant. It addresses common challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of piperidine synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: We are observing a significant drop in yield upon moving from the lab (gram scale) to the pilot plant (kilogram scale). What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to changes in the physical and chemical environment of the reaction.
-
Inefficient Heat Transfer: Exothermic reactions that are easily managed in small flasks can lead to localized overheating in large reactors. This can cause thermal degradation of reactants, intermediates, or products, leading to lower yields and increased impurity formation.[1][2]
-
Solution: Ensure the pilot plant reactor has an adequate cooling system (e.g., jacketed vessel with a circulating chiller).[3] A lower surface-area-to-volume ratio in larger reactors necessitates more efficient heat removal. Consider a slower, controlled addition of reagents to manage the exotherm.[3]
-
-
Poor Mixing: What appears as a homogeneous solution in a small flask may not be so in a large reactor, leading to issues with mass transfer.[4][5] This can result in localized high concentrations of reactants, causing side reactions.
-
Changes in Reagent Addition Order or Rate: The rate of addition of a reagent, which is often rapid in the lab, becomes a critical parameter at scale.
-
Solution: Develop a controlled addition profile. For instance, adding a reactive reagent dropwise over several hours while maintaining a specific internal temperature is a common practice in pilot-scale synthesis.[3]
-
-
Extended Reaction Times: While longer reaction times can sometimes drive a reaction to completion, at a larger scale, they can also provide more opportunity for the decomposition of sensitive products.[8]
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., GC-MS, HPLC) to determine the optimal reaction endpoint and avoid unnecessary extensions.[3]
-
Question 2: The impurity profile of our product has worsened at the pilot scale, with new, unidentified peaks appearing in the chromatogram. What is the cause and how can it be addressed?
Answer: An increase in impurities is often linked to the same issues that cause low yields, particularly heat and mass transfer limitations.
-
Side Reactions: Localized "hot spots" due to poor heat dissipation can activate alternative reaction pathways that are insignificant at the lab scale.[1] Similarly, poor mixing can lead to localized areas of high reactant concentration, promoting the formation of byproducts, such as quaternary ammonium salts in N-alkylation reactions.[9]
-
Solution: Improve temperature control and mixing efficiency as described above. Re-evaluate the reaction stoichiometry; sometimes a slight adjustment in the molar ratio of reactants is necessary at a larger scale.
-
-
Air/Moisture Sensitivity: Reactions that were seemingly insensitive to air and moisture in the lab may become problematic in a pilot plant setting where manipulations can take longer, increasing exposure time.
-
Solution: Ensure the pilot reactor is properly dried and can be maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the process.[3]
-
-
Leaching from Equipment: Materials of construction of the pilot plant equipment (reactor, transfer lines, etc.) could potentially be a source of new impurities.
-
Solution: Verify the chemical compatibility of all wetted parts of the equipment with the reactants, solvents, and products.
-
Question 3: We are having difficulty with the final purification step. Distillation is not effectively removing a key impurity. What are our options?
Answer: Purification challenges at scale are common, especially when physical properties of the product and impurities are similar.
-
Azeotrope Formation: In some cases, impurities can form a constant boiling azeotropic mixture with the product, making separation by simple distillation difficult. For example, pyridine can be a difficult impurity to separate from piperidine due to the formation of an azeotrope.[10]
-
Solution: Consider alternative purification techniques. One effective method is selective salt formation. For instance, piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[11] The piperidine can then be regenerated by treating the salt with a base.[11]
-
-
Crystallization Issues: If purification is by crystallization, the cooling profile and solvent choice are critical at scale.
-
Solution: Develop a controlled cooling profile to promote the growth of pure crystals. Seeding the solution with a small amount of pure product can also be beneficial. Anti-solvent crystallization is another technique to consider.
-
Logical Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield when scaling up piperidine synthesis.
Caption: A logical workflow for diagnosing and resolving low yield issues during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up piperidine synthesis?
A1: Piperidine is a flammable, corrosive, and toxic liquid.[12][13] When handling kilogram quantities, safety precautions must be rigorously followed.
-
Flammability: Piperidine vapors can form explosive mixtures with air.[12] All equipment must be properly grounded to prevent static discharge, and the reaction should be conducted in a well-ventilated area, away from ignition sources.[12]
-
Toxicity and Corrosivity: Piperidine is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, is mandatory.[3] An emergency shower and eyewash station should be readily accessible.
-
Exothermic Reactions: The potential for a runaway reaction is a major concern at scale.[3] A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is recommended before proceeding to the pilot plant to understand the reaction's thermal profile.
Q2: How do I choose the right reactor for my pilot-scale synthesis?
A2: The choice of reactor depends on the specific chemistry, but for many piperidine syntheses, a jacketed glass or glass-lined steel reactor is suitable.[3] Key features to consider include:
-
Volume: The reactor should be sized appropriately to accommodate the reaction volume, plus headspace. A common rule of thumb is to not exceed 75-80% of the reactor's total volume.
-
Temperature and Pressure Rating: Ensure the reactor can safely handle the temperatures and pressures of your process.
-
Agitation System: The reactor should be equipped with a suitable mechanical stirrer (e.g., pitched-blade turbine, anchor) and baffles to ensure efficient mixing.[6]
-
Ports and Fittings: The reactor should have sufficient ports for reagent addition, temperature probes, pressure relief valves, and sampling.
Q3: My purified piperidine has a yellow tint. What is the cause and is it a problem?
A3: A yellow discoloration in piperidine is typically due to the presence of oxidation products.[10][14] While this may not affect all applications, for high-purity requirements, such as in pharmaceutical synthesis, purification is recommended. The most common method to remove these colored impurities is distillation.[10] To prevent discoloration, purified piperidine should be stored under an inert atmosphere (nitrogen or argon) and protected from light.[10]
Q4: What are the key differences in reaction monitoring between the lab and the pilot plant?
A4: While the analytical techniques (e.g., TLC, GC-MS, HPLC, NMR) are the same, the implementation differs.
-
Sampling: Safely taking a representative sample from a large, potentially pressurized, and hazardous reaction requires specialized sampling systems.
-
In-Process Controls (IPCs): At the pilot scale, IPCs are more formalized. Specific time points for sampling and pre-defined acceptance criteria for reaction completion are established.
-
Process Analytical Technology (PAT): For well-understood processes, PAT tools like online HPLC or spectroscopic probes can provide real-time reaction monitoring without the need for manual sampling.[15][16]
Key Parameter Relationships in Scale-Up
This diagram illustrates the interconnectedness of key parameters that must be considered when scaling up a chemical synthesis.
Caption: Interrelationship of key process and engineering parameters affecting scale-up outcomes.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters
This table provides a typical comparison of parameters for the synthesis of trans-2-Piperidin-1-ylcyclopentanol by the ring-opening of cyclopentene oxide with piperidine.[3]
| Parameter | Laboratory Scale (25 g) | Pilot Scale (1 kg) | Key Scale-Up Consideration |
| Reactants | |||
| Cyclopentene Oxide | 25 g (0.297 mol) | 1.05 kg (12.5 mol) | Sourcing larger quantities with consistent purity. |
| Piperidine | 30.4 g (0.357 mol) | 1.28 kg (15.0 mol) | Handling larger volumes of a corrosive and flammable liquid. |
| Solvent | |||
| Diethyl Ether | ~170 mL | 7 L | Flammability and containment at a large scale. |
| Equipment | |||
| Reaction Vessel | 500 mL Round Bottom Flask | 20 L Jacketed Glass Reactor | Surface-area-to-volume ratio decreases, impacting heat transfer. |
| Stirring | Magnetic Stir Bar | Mechanical Stirrer | Mechanical stirring is required for effective mixing in large volumes. |
| Addition | Addition Funnel | 2 L Addition Funnel | Rate of addition becomes a critical process parameter. |
| Process Conditions | |||
| Temperature | 0-5 °C (Ice Bath) | 0-5 °C (Circulating Chiller) | Maintaining a stable temperature in a large volume is more challenging. |
| Addition Time | ~30 minutes | 2-3 hours | Slower addition is necessary to control the exotherm. |
| Reaction Time | 18 hours | 18 hours | Must be confirmed by in-process monitoring. |
| Work-up | |||
| Quench | 120 mL Water | 5 L Water | Handling and separation of larger biphasic volumes. |
| Extraction | 2 x 50 mL Diethyl Ether | 2 x 2 L Diethyl Ether | Potential for emulsion formation is higher at scale. |
| Yield (Typical) | 85-95% | 80-90% | A slight decrease is common, but significant drops require investigation. |
Experimental Protocols
Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol[3]
This protocol describes a robust and scalable method for producing trans-2-Piperidin-1-ylcyclopentanol, a useful pharmaceutical intermediate.[3]
Reaction Scheme:
Cyclopentene Oxide + Piperidine → trans-2-Piperidin-1-ylcyclopentanol
Materials and Equipment:
-
20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.
-
Circulating chiller.
-
Cyclopentene oxide (1.05 kg, 12.5 mol)
-
Piperidine (1.28 kg, 15.0 mol)
-
Anhydrous diethyl ether (7 L)
-
Deionized water (5 L)
-
Anhydrous sodium sulfate (500 g)
Procedure:
-
Reactor Setup: Assemble and dry a 20 L jacketed glass reactor under a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with piperidine (1.28 kg) and 5 L of anhydrous diethyl ether.
-
Cooling: Begin stirring and cool the mixture to an internal temperature of 0-5 °C using the circulating chiller.
-
Controlled Addition: Dissolve cyclopentene oxide (1.05 kg) in 2 L of anhydrous diethyl ether and transfer this solution to the addition funnel. Add the cyclopentene oxide solution dropwise to the stirred piperidine solution over 2-3 hours, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction Monitoring: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 18 hours. Monitor the reaction's progress by TLC or GC-MS until the cyclopentene oxide is consumed.
-
Work-up: Cool the reaction mixture to 10 °C. Slowly and carefully add 5 L of deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a suitable separatory funnel or extraction vessel. Separate the organic layer. Extract the aqueous layer twice with 2 L of diethyl ether each time.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (500 g). Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation to yield pure trans-2-Piperidin-1-ylcyclopentanol.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the scale-up synthesis of trans-2-Piperidin-1-ylcyclopentanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Application of reactor engineering concepts in continuous flow chemistry: a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00004G [pubs.rsc.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Boc-4-(cyclopropylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1-Boc-4-(cyclopropylamino)piperidine. Due to the absence of publicly available experimental data for this specific compound, this comparison focuses on the predictable fragmentation pathways based on the well-established behavior of its constituent chemical moieties: the Boc-protecting group, the 4-aminopiperidine core, and the N-cyclopropyl substituent. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of novel compounds containing these common structural motifs.
Predicted Fragmentation Pathways
Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺.[1][2] For 1-Boc-4-(cyclopropylamino)piperidine (molecular weight: 268.42 g/mol ), the expected precursor ion in positive-ion ESI-MS would be at m/z 269.2. Subsequent tandem mass spectrometry (MS/MS) analysis of this precursor ion would induce fragmentation. The fragmentation is predicted to occur via several key pathways, primarily driven by the lability of the Boc group and cleavages within the piperidine ring and cyclopropyl group.
The main fragmentation pathways are anticipated to be:
-
Loss of the Boc group: The tert-butoxycarbonyl (Boc) group is notoriously labile and readily fragments through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
-
Piperidine ring fragmentation: Cleavage of the piperidine ring, often initiated by the charge on a nitrogen atom, can lead to a variety of fragment ions.[3][4] Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen, is a common fragmentation pathway for amines.[5][6]
-
Cyclopropyl group fragmentation: The cyclopropyl group can undergo fragmentation, including the loss of a hydrogen atom or the entire cyclopropyl group.[7]
A logical diagram illustrating the predicted fragmentation pathways is presented below.
Caption: Predicted ESI-MS/MS fragmentation of 1-Boc-4-(cyclopropylamino)piperidine.
Comparative Analysis of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway. This allows for a quantitative comparison of the different fragmentation routes.
| Fragment Ion | Proposed Structure | Predicted m/z | Proposed Fragmentation Pathway |
| [M+H]⁺ | 1-Boc-4-(cyclopropylamino)piperidine | 269.2 | Precursor Ion |
| A | [M+H - C₄H₈]⁺ | 213.2 | Loss of isobutylene from the Boc group |
| B | [M+H - C₅H₈O₂]⁺ | 169.2 | Loss of the entire Boc group |
| C | [M+H - C₄H₈ - C₂H₅N]⁺ | 196.2 | α-Cleavage of the piperidine ring after loss of isobutylene |
| D | [M+H - C₃H₅•]⁺ | 228.2 | Loss of a cyclopropyl radical |
Experimental Protocols
While specific experimental data for 1-Boc-4-(cyclopropylamino)piperidine is not available, a general protocol for the analysis of similar small molecules by ESI-MS/MS is provided below. This protocol is based on standard methodologies for the analysis of piperidine derivatives and other small organic molecules.[3]
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF), equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for amines due to their basic nature.[3]
-
MS Scan: Perform a full scan to identify the protonated molecule [M+H]⁺.
-
MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.
The following diagram outlines the general experimental workflow.
Caption: General workflow for LC-MS/MS analysis of small molecules.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation [mdpi.com]
- 2. phys.libretexts.org [phys.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthetic Routes of 4-Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine moiety is a critical pharmacophore found in a multitude of biologically active molecules and approved pharmaceuticals. Its synthesis is a cornerstone in the development of new chemical entities. This guide provides an objective comparison of four major synthetic routes to 4-aminopiperidines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Logical Overview of Synthetic Pathways
The following diagram illustrates the distinct strategic approaches to the synthesis of the 4-aminopiperidine core structure.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to N-Boc-4-aminopiperidine, a commonly used protected intermediate.
| Synthetic Route | Starting Material | Key Reagents | Number of Key Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Reductive Amination | N-Boc-4-piperidone | NH₄OAc, NaBH(OAc)₃ | 1 | ~70-90% | High yield, mild conditions, readily available starting materials. | Requires a reducing agent, potential for over-alkylation. |
| Hofmann Rearrangement | N-Boc-piperidine-4-carboxamide | Br₂, NaOH | 1 | ~80-90% | High yield, suitable for large-scale synthesis. | Use of hazardous bromine, requires strongly basic conditions.[1] |
| Curtius Rearrangement | N-Boc-isonipecotic acid | DPPA, t-BuOH | 2 | ~75-85% | Mild conditions, good functional group tolerance. | Involves an azide intermediate which can be explosive. |
| Catalytic Hydrogenation | 4-Aminopyridine | Boc₂O, PtO₂, H₂ | 2 | ~60-70% | Atom economical, clean reaction. | Requires high-pressure hydrogenation equipment, catalyst can be expensive. |
Experimental Protocols
Route 1: Reductive Amination
This protocol describes the synthesis of tert-butyl (piperidin-4-yl)carbamate from N-Boc-4-piperidone.
Step 1: Synthesis of tert-butyl (1-Boc-piperidin-4-yl)carbamate
-
To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in methanol (100 mL), add ammonium acetate (38.7 g, 502 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (3.15 g, 50.2 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane (150 mL) and saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (1-Boc-piperidin-4-yl)carbamate.
Step 2: Deprotection of the N-Boc group
-
Dissolve the product from Step 1 in a 4 M solution of HCl in dioxane (50 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the solution under reduced pressure to obtain 4-aminopiperidine dihydrochloride.
Route 2: Hofmann Rearrangement
This protocol details the synthesis of 1-Boc-4-aminopiperidine from 1-Boc-4-piperidinecarboxamide.[1]
-
In a three-necked flask, add a 40-60% sodium hydroxide solution (200 mL).
-
Cool the solution to below 25°C and slowly add bromine (80 g).
-
Add 1-Boc-4-piperidinecarboxamide (50 g) to the solution.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and adjust the pH to 5-6 with a 10-15% solution of hydrochloric acid at 0-5°C.
-
Extract the mixture with chloroform.
-
Dry the organic layer and concentrate it to a thick residue.
-
Add petroleum ether (50-100 mL) and cool to -2°C to induce crystallization.
-
Filter the white crystals to obtain 1-Boc-4-aminopiperidine (yield: 40-45 g).[1]
Route 3: Curtius Rearrangement
This protocol outlines the synthesis of N-Boc-4-aminopiperidine from N-Boc-isonipecotic acid.
Step 1: Synthesis of tert-butyl 4-(((tert-butoxycarbonyl)amino)carbonyl)piperidine-1-carboxylate
-
To a solution of N-Boc-isonipecotic acid (10.0 g, 43.6 mmol) in anhydrous toluene (100 mL), add triethylamine (7.3 mL, 52.3 mmol) and diphenylphosphoryl azide (DPPA) (10.3 mL, 47.9 mmol).
-
Heat the mixture to 80°C for 2 hours.
-
Add tert-butanol (20 mL) and continue to heat at 80°C for 16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to yield the protected amine.
Step 2: Deprotection
-
The Boc-protected amine can be deprotected using standard conditions with trifluoroacetic acid or HCl in dioxane as described in the Reductive Amination protocol.
Route 4: Catalytic Hydrogenation of a Pyridine Derivative
This protocol describes the synthesis of 4-aminopiperidine hydrochloride from 4-aminopyridine.
Step 1: N-Boc Protection of 4-Aminopyridine
-
To a solution of 4-aminopyridine (10.0 g, 106 mmol) in dichloromethane (200 mL), add di-tert-butyl dicarbonate (25.4 g, 117 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give tert-butyl (pyridin-4-yl)carbamate.
Step 2: Hydrogenation
-
In a high-pressure reactor, dissolve the N-Boc-4-aminopyridine from Step 1 in glacial acetic acid (100 mL).[2]
-
Add platinum(IV) oxide (PtO₂, 0.5 g, 5 mol%) to the solution.[2]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[2]
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting product is N-Boc-4-aminopiperidine, which can be deprotected as described in previous routes.
References
Unveiling the Biological Potential of 1-Boc-4-(cyclopropylamino)piperidine and Its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the biological activities of novel chemical entities is paramount. This guide provides a comprehensive comparison of the biological activity of 1-Boc-4-(cyclopropylamino)piperidine and its structurally similar analogs, focusing on their roles as crucial intermediates in the synthesis of potent therapeutic agents.
While 1-Boc-4-(cyclopropylamino)piperidine itself is primarily a synthetic building block, its incorporation into more complex molecules has led to the discovery of compounds with significant therapeutic potential, particularly as antagonists of the C-C chemokine receptor 5 (CCR5). CCR5 is a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells, making it a prime target for antiviral drug development. This guide will delve into the biological activities of the final compounds derived from this piperidine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Biological Activity of Derived Compounds
The true measure of the biological significance of 1-Boc-4-(cyclopropylamino)piperidine lies in the activity of the compounds synthesized from it. The following table summarizes the in vitro anti-HIV-1 activity of piperidine-linked amino-triazine derivatives, which incorporate a similar 4-aminopiperidine scaffold. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), another critical class of anti-HIV drugs.
| Compound ID | Wild-type HIV-1 EC₅₀ (nM)[1] | Mutant (K103N/Y181C) HIV-1 EC₅₀ (µM)[1] | Cytotoxicity CC₅₀ (µM)[1] | Selectivity Index (SI)[1] |
| 6b3 | 4.61 | > 11.41 | 27.40 | 5945 |
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship studies of various piperidine-based CCR5 antagonists reveal the importance of the 4-aminopiperidine core. The nature of the substituent on the piperidine nitrogen and the amino group at the 4-position significantly influences the binding affinity and antiviral potency.
For instance, in a series of piperazinopiperidine amide analogs, the S-configuration of a benzylic substituent on the piperazine ring, which is attached to the 4-aminopiperidine core, was found to be crucial for high-affinity CCR5 binding[2]. Bulky or aryl substituents at the 2-position of the piperazine ring were detrimental to the activity[2]. These findings underscore the precise structural requirements for effective CCR5 antagonism and highlight the utility of the 1-Boc-4-(cyclopropylamino)piperidine scaffold in providing a versatile platform for exploring these structural modifications.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Anti-HIV-1 Assay (MTT Method)[1]
This assay is used to determine the 50% effective concentration (EC₅₀) of a compound required to protect MT-4 cells from HIV-1-induced cytopathic effects.
Materials:
-
MT-4 cells
-
HIV-1 (IIIB strain)
-
Test compounds
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
The infected cells are then seeded into 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated for 5 days at 37°C in a 5% CO₂ atmosphere.
-
After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The EC₅₀ value is calculated as the concentration of the compound that reduces the HIV-1-induced cytopathic effect by 50%.
CCR5 Receptor Binding Assay
This assay measures the ability of a compound to displace a known radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity (Ki).
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 cells)
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α)
-
Test compounds
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Scintillation fluid
Procedure:
-
Cell membranes are incubated with the radiolabeled ligand and various concentrations of the test compound in the binding buffer.
-
The reaction mixture is incubated at room temperature for a specified time to reach equilibrium.
-
The mixture is then filtered through a glass fiber filter to separate the bound and free radioligand.
-
The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for N-Cyclopropylation: Palladium vs. Copper Systems
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropyl moiety onto a nitrogen atom is a crucial transformation in medicinal chemistry, as it can significantly enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. This guide provides a comparative overview of two of the most prominent catalytic systems employed for N-cyclopropylation: palladium- and copper-based catalysts. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Data Presentation: Performance of Catalysts in N-Cyclopropylation
The efficacy of palladium and copper catalysts in N-cyclopropylation reactions is highly dependent on the choice of ligand, reagents, and reaction conditions. Below, we summarize the performance of representative catalyst systems.
Table 1: Palladium-Catalyzed N-Arylation of Cyclopropylamine
While technically the reverse of N-cyclopropylation of an amine, the palladium-catalyzed N-arylation of cyclopropylamine provides valuable insights into the formation of the N-cyclopropyl bond. The use of specialized phosphine ligands is key to achieving high yields. A notable example involves the use of an adamantyl-substituted ylide-functionalized phosphine (YPhos) ligand, adYPhos, which enables the coupling of a wide array of (hetero)aryl chlorides with cyclopropylamine at room temperature[1][2][3].
| Entry | Aryl Halide | Catalyst System | Yield (%) | Reference |
| 1 | 4-Chloroanisole | [Pd(cinnamyl)Cl]2 / adYPhos | 97 | [1] |
| 2 | 4-Chlorobenzonitrile | [Pd(cinnamyl)Cl]2 / adYPhos | 95 | [1] |
| 3 | Methyl 4-chlorobenzoate | [Pd(cinnamyl)Cl]2 / adYPhos | 88 | [1] |
| 4 | 1-(4-chlorophenyl)ethan-1-one | [Pd(cinnamyl)Cl]2 / adYPhos | 91 | [1] |
| 5 | 2-Chloropyridine | [Pd(cinnamyl)Cl]2 / adYPhos | 85 | [1] |
Another effective palladium-based system utilizes air-stable and commercially available π-allylpalladium precatalysts for the arylation of cyclopropylamine, also achieving high yields with a broad substrate scope[4][5].
Table 2: Copper-Catalyzed N-Cyclopropylation of Amines and Heterocycles
Copper-catalyzed systems offer a cost-effective and versatile alternative for N-cyclopropylation. The Chan-Lam coupling reaction, in particular, has been successfully adapted for this purpose. One prominent method employs cyclopropylboronic acid in the presence of copper(II) acetate and a bidentate nitrogen ligand, such as 2,2'-bipyridine, to achieve the N-cyclopropylation of anilines and various aliphatic amines in good to excellent yields[6][7][8].
| Entry | Amine/Heterocycle | Catalyst System | Cyclopropyl Source | Yield (%) | Reference |
| 1 | Aniline | Cu(OAc)2 / 2,2'-bipyridine | Cyclopropylboronic acid | 95 | [7] |
| 2 | 4-Methoxyaniline | Cu(OAc)2 / 2,2'-bipyridine | Cyclopropylboronic acid | 92 | [7] |
| 3 | Pyrrolidine | Cu(OAc)2 / 2,2'-bipyridine | Cyclopropylboronic acid | 85 | [7] |
| 4 | Indole | Cu(OAc)2 / DMAP | Cyclopropylboronic acid | 81 | [9] |
| 5 | 2-Pyridone | Cu(OAc)2 / 1,10-phenanthroline | K[c-PrBF3] | 75 | [10][11] |
| 6 | 2-Hydroxybenzimidazole | Cu(OAc)2 / 1,10-phenanthroline | K[c-PrBF3] | 80 | [10] |
A related and highly effective method utilizes potassium cyclopropyltrifluoroborate as the cyclopropylating agent, which is particularly useful for the N-cyclopropylation of azaheterocycles[10][11].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for palladium- and copper-catalyzed N-cyclopropylation reactions.
Protocol 1: Palladium-Catalyzed N-Arylation of Cyclopropylamine
This protocol is adapted from the work on the monoarylation of cyclopropylamine with (hetero)aryl chlorides using a YPhos ligand[1].
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2)
-
Ligand (e.g., adYPhos)
-
Aryl chloride (ArCl)
-
Cyclopropylamine
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (0.01 mmol, 1 mol%) and the ligand (0.02 mmol, 2 mol%) are dissolved in anhydrous toluene (1 mL).
-
The solution is stirred at room temperature for 10 minutes to allow for catalyst formation.
-
The aryl chloride (1.0 mmol, 1.0 equiv), cyclopropylamine (1.3 mmol, 1.3 equiv), and base (1.5 mmol, 1.5 equiv) are added to the reaction vessel.
-
The reaction mixture is stirred at room temperature for 16-24 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylcyclopropylamine.
Protocol 2: Copper-Catalyzed N-Cyclopropylation of Anilines
This protocol is based on the copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid[7].
Materials:
-
Copper(II) acetate (Cu(OAc)2)
-
2,2'-Bipyridine
-
Aniline derivative
-
Cyclopropylboronic acid
-
Base (e.g., Na2CO3)
-
Dichloroethane (DCE)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the aniline derivative (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.5 mmol, 1.5 equiv), copper(II) acetate (0.2 mmol, 20 mol%), 2,2'-bipyridine (0.2 mmol, 20 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add dichloroethane (5 mL) to the vial.
-
The vial is sealed and the reaction mixture is stirred vigorously at 80 °C under an air atmosphere for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the N-cyclopropylaniline derivative.
Mandatory Visualizations
General Reaction Mechanism for N-Cyclopropylation
The following diagram illustrates a generalized catalytic cycle for transition metal-catalyzed N-cyclopropylation, highlighting the key steps of oxidative addition, transmetalation (or equivalent), and reductive elimination.
Caption: Generalized catalytic cycle for N-cyclopropylation.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening and optimizing catalysts for an N-cyclopropylation reaction.
Caption: Workflow for N-cyclopropylation catalyst screening.
Logical Relationship for Catalyst Selection
This decision tree provides a simplified logical framework for selecting a suitable catalyst system based on the nature of the substrates.
Caption: Catalyst selection decision tree for N-cyclopropylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Collection - Palladium-Catalyzed Monoarylation of Cyclopropylamine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to Structural Analogs of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine for Structure-Activity Relationship (SAR) Studies
For researchers, scientists, and drug development professionals, understanding the subtle interplay between a molecule's structure and its biological activity is paramount. This guide provides a framework for conducting Structure-Activity Relationship (SAR) studies on analogs of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, a versatile scaffold in medicinal chemistry. While specific, direct comparative data for a wide range of analogs of this particular compound is not extensively available in the public domain, this document outlines the essential methodologies and conceptual frameworks to generate and interpret such data.
The piperidine moiety is a cornerstone in drug discovery, present in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold. The N-Boc protecting group offers a stable and synthetically tractable handle, while the 4-amino substitution provides a vector for exploring interactions with biological targets. The cyclopropyl group, in particular, is a valuable substituent known to enhance metabolic stability and binding affinity.[2]
This guide will delve into the key structural modifications that can be explored, the experimental protocols required to assess their impact on biological activity, and a visual representation of the SAR workflow and relevant signaling pathways.
Strategic Modifications for SAR Studies
A systematic SAR study of this compound would involve modifications at three key positions: the piperidine ring itself, the N-Boc protecting group, and the 4-cyclopropylamino substituent. The goal is to probe the steric and electronic requirements of the biological target.
Table 1: Proposed Analogs for SAR Studies and their Rationale
| Modification Site | Proposed Analogs | Rationale for Modification |
| Piperidine Ring (Position 3 or 4) | - Introduction of small alkyl groups (e.g., methyl, ethyl)- Introduction of polar groups (e.g., hydroxyl, fluoro) | - To probe for steric clashes or favorable van der Waals interactions within the binding pocket.- To explore the potential for hydrogen bonding or other polar interactions. |
| N-Boc Group | - Replacement with other carbamates (e.g., Cbz, Fmoc)- Replacement with acyl or sulfonyl groups- Removal of the protecting group (free amine) | - To assess the impact of the protecting group's size and electronics on activity.- To investigate the necessity of the carbamate functionality.- To explore if a free amine is tolerated or required for activity. |
| 4-Cyclopropylamino Group | - Variation of the cycloalkyl ring size (e.g., cyclobutyl, cyclopentyl)- Replacement with acyclic alkyl groups (e.g., isopropyl, tert-butyl)- Introduction of substituents on the amino nitrogen (e.g., methyl) | - To evaluate the influence of ring strain and conformation on binding.- To understand the importance of the constrained ring system.- To probe for additional binding pockets or steric tolerance around the nitrogen atom. |
Visualizing the Path Forward: SAR Workflow and Biological Context
To effectively conduct and interpret SAR studies, a clear workflow is essential. Furthermore, understanding the biological context, such as the signaling pathway the target protein is involved in, provides crucial insights for rational drug design.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Given that piperidine derivatives are frequently investigated as kinase inhibitors, particularly targeting the PI3K/Akt pathway, understanding this signaling cascade is crucial for interpreting SAR data.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Experimental Protocols
To generate the data required for SAR analysis, a series of well-defined experimental protocols must be followed.
General Synthesis of 1-Boc-4-(substituted-amino)piperidine Analogs
The synthesis of analogs can be achieved through various established methods. One common approach is reductive amination.
Materials:
-
1-Boc-4-piperidone
-
Desired primary or secondary amine (e.g., cyclobutylamine, isopropylamine)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Acetic acid (as a catalyst)
Procedure:
-
Dissolve 1-Boc-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in the chosen solvent.
-
Add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired analog.
In Vitro Kinase Inhibition Assay (Example: PI3K/Akt)
To assess the inhibitory activity of the synthesized analogs against a specific kinase, a variety of in vitro assays can be employed. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., Akt1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Synthesized piperidine analogs
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized analogs in the kinase assay buffer.
-
In the wells of the assay plate, add the kinase, substrate, and the piperidine analog at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescent kinase assay kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each analog concentration and determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Cell-Based Proliferation Assay
To evaluate the effect of the compounds on cell growth, a cell proliferation assay, such as the MTT or MTS assay, can be performed.
Materials:
-
Cancer cell line known to have an activated PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Synthesized piperidine analogs
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized analogs and incubate for a specified period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration that causes 50% growth inhibition).
By systematically applying these synthetic and analytical methods, researchers can build a comprehensive SAR dataset for analogs of this compound. This data-driven approach is fundamental to optimizing lead compounds and advancing the development of novel therapeutics.
References
A Comparative Guide to the Reactivity of Cyclopropylamine Versus Other Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate amine building block is a critical decision in synthetic chemistry and drug design. While common secondary amines like piperidine and pyrrolidine offer robust and predictable reactivity, cyclopropylamine presents a unique chemical profile due to its strained three-membered ring. This guide provides an objective, data-driven comparison of the reactivity of cyclopropylamine against other representative secondary amines, highlighting its distinct behavior in key chemical transformations.
Physicochemical Properties: The Foundation of Reactivity
The fundamental differences in reactivity between cyclopropylamine and other secondary amines are rooted in their distinct structural and electronic properties. Cyclopropylamine, a primary amine, is often compared with cyclic secondary amines in medicinal chemistry due to the prevalence of the cyclopropyl moiety as a bioisostere for larger groups. Its reactivity, however, is significantly influenced by the high ring strain of the cyclopropane ring.
The basicity of an amine is a key indicator of its nucleophilicity and is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[1]
Table 1: Comparative Physicochemical Properties of Cyclopropylamine and Common Secondary Amines
| Property | Cyclopropylamine | Piperidine | Pyrrolidine | Diethylamine | Key Takeaway |
| Structure | C₃H₅NH₂ | C₅H₁₀NH | C₄H₈NH | (C₂H₅)₂NH | Cyclopropylamine's strained ring is the primary source of its unique reactivity. |
| Molecular Weight ( g/mol ) | 57.09 | 85.15 | 71.12 | 73.14 | |
| pKa of Conjugate Acid | ~9.10 | ~11.12[2] | ~11.27[3][4] | ~11.09[5] | Saturated secondary amines are significantly stronger bases than cyclopropylamine.[6] |
Comparative Reactivity in Key Synthetic Transformations
The differences in basicity, sterics, and ring strain directly translate to differing performance in common synthetic reactions.
Basicity and Nucleophilicity
With a pKaH of approximately 9.10, cyclopropylamine is a considerably weaker base than saturated secondary amines like piperidine (pKaH ≈ 11.12) and pyrrolidine (pKaH ≈ 11.27).[2][3][4] Generally, nucleophilicity correlates with basicity; stronger bases are often stronger nucleophiles.[7] Therefore, in reactions where nucleophilicity is the dominant factor, such as standard N-alkylation and N-acylation, cyclopropylamine is expected to be less reactive than more basic secondary amines like piperidine or diethylamine.[1][7]
Secondary amines are typically more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.[7] However, the unique electronic nature of the cyclopropane ring, which has significant p-character, influences the nitrogen's electron density differently than a simple alkyl group.
N-Alkylation and N-Acylation
N-alkylation and N-acylation are fundamental amine transformations.[8][9] Given their higher basicity and nucleophilicity, secondary amines like piperidine and diethylamine generally react more readily with alkyl halides and acylating agents than cyclopropylamine.[7] The reaction with cyclopropylamine may require more forcing conditions (e.g., higher temperatures or stronger bases) to achieve comparable yields and reaction rates. Overalkylation to form tertiary amines can be a concern with primary amines, a complication not present when starting with secondary amines.[8]
Ring-Opening Reactions: The Defining Feature of Cyclopropylamine
The most significant difference in reactivity lies in the propensity of the cyclopropane ring to undergo cleavage under specific conditions, a pathway not available to stable saturated heterocycles like piperidine and pyrrolidine. This reactivity is a direct consequence of the ~27 kcal/mol of ring strain.
Under strongly acidic conditions, N-aryl cyclopropylamines can undergo ring-opening reactions. Protonation of the nitrogen atom can facilitate the cleavage of the distal C-C bond of the cyclopropane ring, generating a dicationic intermediate that can be trapped by nucleophiles. This transformation highlights a rare example of electrophilic cleavage of the distal bond, influenced by the σ-withdrawing nature of the ammonium group.
Cyclopropylamines are particularly susceptible to oxidative ring-opening. This process is often initiated by a single-electron transfer (SET) from the nitrogen atom to an oxidizing agent, forming a highly reactive aminium radical cation.[10] This intermediate rapidly undergoes fragmentation of the cyclopropane ring (β-scission) to generate a more stable carbon-centered radical.[10][11] This unique reactivity has been exploited in various synthetic methodologies and is a key mechanism by which cyclopropylamine-containing drugs can inactivate cytochrome P450 enzymes.[10]
For instance, the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase results in the complete fragmentation of the cyclopropyl group.[10] The resulting distonic cation radical is then trapped by molecular oxygen or undergoes intramolecular cyclization, leading to products like β-hydroxypropionic acid and N-methylquinolinium.[10] This contrasts sharply with the oxidation of N-isopropyl-N-methylaniline, which proceeds much more slowly and without ring fragmentation.[10]
Table 2: Comparative Reactivity Summary
| Reaction Type | Cyclopropylamine | Saturated Secondary Amines (e.g., Piperidine) |
| N-Alkylation | Moderately reactive; requires forcing conditions. | Highly reactive. |
| N-Acylation | Moderately reactive. | Highly reactive. |
| Reaction with Strong Acids | Can lead to ring-opening under specific conditions. | Forms stable ammonium salts. |
| Oxidative Conditions | Prone to rapid ring-opening via an aminium radical mechanism.[10] | Generally stable; oxidation occurs at the α-carbon without ring cleavage. |
Experimental Protocols
The following protocols describe representative experiments that can be used to compare the reactivity of cyclopropylamine and other secondary amines.
Protocol 1: Competitive N-Acylation
This experiment quantitatively compares the nucleophilicity of cyclopropylamine and piperidine towards a common acylating agent.
Objective: To determine the relative reactivity of cyclopropylamine and piperidine in an N-acylation reaction with benzoyl chloride.
Materials:
-
Cyclopropylamine
-
Piperidine
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 mmol) and piperidine (1.0 mmol) in DCM (10 mL) at 0 °C, add the internal standard (0.5 mmol).
-
Add triethylamine (1.2 mmol).
-
Slowly add a solution of benzoyl chloride (0.5 mmol) in DCM (2 mL) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 1 hour.
-
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over Na₂SO₄, and filter.
-
Analyze the crude product mixture by Gas Chromatography (GC) or ¹H NMR to determine the relative ratio of N-benzoylcyclopropane and N-benzoylpiperidine.
Expected Outcome: Due to its higher basicity and nucleophilicity, piperidine is expected to be the major product, demonstrating its greater reactivity compared to cyclopropylamine under competitive conditions.
Protocol 2: Oxidative Ring Opening of an N-Aryl Cyclopropylamine
This protocol is based on the horseradish peroxidase (HRP)-mediated oxidation of N-cyclopropyl-N-methylaniline, which demonstrates the characteristic ring fragmentation.[10]
Objective: To demonstrate the oxidative instability of the cyclopropylamine moiety compared to an analogous N-isopropyl amine.
Materials:
-
N-cyclopropyl-N-methylaniline
-
N-isopropyl-N-methylaniline
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system for analysis
Procedure:
-
Prepare two separate reaction mixtures in phosphate buffer.
-
Mixture A: N-cyclopropyl-N-methylaniline (1 mM)
-
Mixture B: N-isopropyl-N-methylaniline (1 mM)
-
-
To each mixture, add HRP (e.g., 1 µM).
-
Initiate the reaction by adding a small aliquot of H₂O₂ (e.g., to a final concentration of 1.5 mM).
-
Incubate the reactions at room temperature.
-
At various time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of acetonitrile.
-
Analyze the quenched samples by HPLC to monitor the disappearance of the starting material and the appearance of products.
Expected Outcome: The N-cyclopropyl-N-methylaniline will be consumed rapidly (e.g., completely within 60 minutes), leading to a complex mixture of ring-opened products.[10] In contrast, the N-isopropyl-N-methylaniline will react much more slowly, demonstrating the relative stability of the isopropyl group compared to the cyclopropyl group under these oxidative conditions.[10]
Visualizations
Caption: Decision flowchart for amine selection.
Caption: Pathway of oxidative ring fragmentation.
Conclusion and Recommendations
The choice between cyclopropylamine and other secondary amines is dictated by the specific goals of the synthesis.
-
Choose Saturated Secondary Amines (Piperidine, Pyrrolidine, etc.) for applications requiring a simple, robust, and highly reactive nucleophile for single-site functionalization. Their chemical stability and high basicity make them ideal for standard N-alkylation and N-acylation reactions where the core amine structure must remain intact.
-
Choose Cyclopropylamine when the synthetic strategy involves leveraging the latent reactivity of the strained ring. Its unique ability to undergo predictable ring-opening reactions under oxidative or certain acidic conditions provides access to linear, functionalized scaffolds that are not readily accessible from other amines. This property is particularly valuable in medicinal chemistry for generating novel molecular architectures and as a mechanistic probe for oxidative metabolism.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Substituted 4-Aminopiperidines in Drug Discovery
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide range of therapeutic agents.[1] Its unique three-dimensional structure and the presence of a basic nitrogen atom allow for precise interactions with various biological targets, leading to its incorporation into drugs for neurological disorders, infectious diseases, and cancer.[1][2] This guide provides a comparative overview of substituted 4-aminopiperidines in two prominent areas of application: as C-C chemokine receptor type 5 (CCR5) antagonists for HIV treatment and as kinase inhibitors for oncology.
Substituted 4-Aminopiperidines as CCR5 Antagonists
The CCR5 receptor is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host T-cells.[3] Blocking this interaction is a key therapeutic strategy for preventing viral replication.[3] Several potent CCR5 antagonists have been developed utilizing the 4-aminopiperidine scaffold.[4][5][6]
The mechanism involves the antagonist binding to the CCR5 receptor, inducing a conformational change that prevents the viral surface protein gp120 from engaging with it, thereby inhibiting the fusion of the viral and cellular membranes.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine as a chemical waste product. Proper disposal should be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be aware of the potential hazards associated with this compound and similar Boc-protected piperidine derivatives. These compounds are generally categorized as skin and eye irritants[1][2][3].
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood[2].
-
Control Ignition Sources: Remove all sources of ignition from the spill area[2][4].
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[1][3]. Do not allow the chemical to enter drains or waterways[2][3][4].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies, must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This often involves controlled incineration with flue gas scrubbing[4].
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any associated hazard symbols (e.g., irritant).
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
-
Disposal of Contaminated Packaging
Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, with the rinsate collected as chemical waste[4]. The cleaned container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse[4].
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.
Hazard Identification and Classification
While specific GHS classifications for this compound may not be readily available, data from structurally similar compounds, such as other Boc-protected piperidine derivatives, suggest the following potential hazards. A thorough risk assessment should be conducted before handling.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[2][4][5] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling.[1][5] |
| Skin and Body Protection | Laboratory coat or suitable protective clothing.[2][3] | Minimizes the risk of skin contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 dust mask for nuisance levels) is recommended.[2][4] | Protects against inhalation, which may cause respiratory tract irritation. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Operational Plans
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Avoid direct contact with skin and eyes.[2]
-
Take measures to prevent the formation of dust and aerosols.[2]
-
Keep the compound away from heat and sources of ignition.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][3]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If skin irritation persists, get medical advice.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Waste Management:
-
All waste materials, including empty containers and contaminated PPE, must be considered hazardous waste.
-
Collect waste in suitable, labeled, and tightly sealed containers.[1]
-
Do not dispose of the chemical down the drain or into the environment.[1]
Disposal Protocol:
-
Dispose of all chemical waste through a licensed and approved waste disposal company.[1][7]
-
All disposal activities must be in strict accordance with federal, state, and local environmental regulations.[4]
-
Uncleaned containers should be treated as the product itself.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
